10-Bromo-7H-benzo[c]carbazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
10-bromo-7H-benzo[c]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN/c17-11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAHNQXQOZYZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737897 | |
| Record name | 10-Bromo-7H-benzo[c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698-16-4 | |
| Record name | 10-Bromo-7H-benzo[c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Bromo-7H-benzo[c]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 10-Bromo-7H-benzo[c]carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 10-Bromo-7H-benzo[c]carbazole, a key intermediate in the development of advanced materials for organic electronics and potential pharmaceutical agents. This document details the synthetic protocol, purification methods, and in-depth characterization data to support research and development activities in these fields.
Introduction
This compound is a halogenated derivative of the polycyclic aromatic heterocycle 7H-benzo[c]carbazole. The introduction of a bromine atom at the C-10 position provides a reactive handle for further functionalization through various cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules. Its applications are primarily in the field of organic electronics, where it serves as a precursor for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The carbazole moiety is known for its excellent hole-transporting properties and high thermal stability, which are crucial for the performance and longevity of such devices. Furthermore, carbazole derivatives have been investigated for their potential biological activities, suggesting that this compound could also be a valuable intermediate in medicinal chemistry and drug discovery.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the electrophilic bromination of the parent heterocycle, 7H-benzo[c]carbazole, using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a suitable organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at room temperature.
Experimental Protocol
Materials:
-
7H-benzo[c]carbazole
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 7H-benzo[c]carbazole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.0 - 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into distilled water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Characterization
The structure and purity of the synthesized this compound are confirmed by various analytical techniques, including melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀BrN | [1] |
| Molecular Weight | 296.17 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 127-133 °C | [3] |
| Purity | ≥98% (GC) | [1] |
Spectroscopic Data
Mass Spectrometry (Predicted Data):
| Adduct | m/z |
| [M]+ | 294.99911 |
| [M+H]+ | 296.00694 |
| [M+Na]+ | 317.98888 |
| [M-H]- | 293.99238 |
Source: PubChemLite[4]
The isotopic pattern characteristic of a bromine-containing compound (approximately 1:1 ratio for M+ and M+2 peaks) would be a key feature in the experimental mass spectrum.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the synthesis and characterization workflows for this compound.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for this compound.
Conclusion
This technical guide outlines the synthesis and characterization of this compound. The provided experimental protocol offers a reliable method for its preparation, and the characterization data serves as a benchmark for quality control. The versatility of this compound as a synthetic intermediate holds significant promise for the development of novel materials for organic electronics and potential therapeutic agents. Further research into its applications is encouraged to fully explore its potential in these exciting fields.
References
A Technical Guide to the Photophysical Properties of 10-Bromo-7H-benzo[c]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Bromo-7H-benzo[c]carbazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its rigid, planar carbazole core, functionalized with a bromine atom, suggests potential for unique electronic and photophysical behaviors. These characteristics make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transport and luminescence are paramount.[1] Furthermore, its structure serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1]
This technical guide provides a comprehensive overview of the anticipated photophysical properties of this compound and details the experimental protocols required for their characterization. While specific quantitative data for this compound is not extensively reported in publicly available literature, this document outlines the methodologies to obtain these crucial parameters.
Core Photophysical Properties
The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. For a compound like this compound, these properties are critical for determining its suitability for various applications.
Data Presentation
The key photophysical parameters for this compound are summarized in the table below. It is important to note that at the time of this guide's compilation, specific experimental values for this compound were not found in a comprehensive search of scientific literature. The table is therefore presented as a template for data to be populated upon experimental characterization.
| Photophysical Parameter | Symbol | Value | Unit | Significance |
| Maximum Absorption Wavelength | λabs | Not Reported | nm | Wavelength of light most strongly absorbed by the molecule, corresponding to electronic transitions from the ground to an excited state. |
| Molar Absorptivity | ε | Not Reported | M-1cm-1 | A measure of how strongly the molecule absorbs light at a specific wavelength. |
| Maximum Emission Wavelength | λem | Not Reported | nm | Wavelength of light emitted upon relaxation from the excited state to the ground state (fluorescence or phosphorescence). |
| Stokes Shift | Δλ | Not Reported | nm | The difference in wavelength between the maximum absorption and emission, indicative of energy loss in the excited state. |
| Fluorescence Quantum Yield | ΦF | Not Reported | - | The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. |
| Excited-State Lifetime | τ | Not Reported | ns | The average time the molecule spends in the excited state before returning to the ground state. |
Experimental Protocols
To determine the photophysical properties of this compound, a series of standard spectroscopic techniques are employed. The following sections detail the methodologies for these key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength(s) at which a molecule absorbs light and to quantify its molar absorptivity.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable transparent solvent (e.g., cyclohexane, dichloromethane, or ethanol) of spectroscopic grade. A series of dilutions are then made to obtain solutions of varying, known concentrations.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument should be warmed up for at least 20 minutes to ensure lamp stability.
-
Baseline Correction: A baseline spectrum is recorded with cuvettes containing only the solvent to be used for the sample analysis. This corrects for any absorption by the solvent and the cuvettes.
-
Measurement: The absorbance of each diluted solution is measured over a specific wavelength range (typically 200-800 nm). The absorbance should ideally be kept within the linear range of the instrument (generally below 1.0).
-
Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the absorption spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the emission spectrum of a compound and determine its maximum emission wavelength (λem).
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer is used, which consists of an excitation source (e.g., a xenon lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., a photomultiplier tube).
-
Measurement: The sample is excited at a fixed wavelength, typically its λabs. The emission spectrum is then recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.
-
Data Analysis: The wavelength at which the emission intensity is highest is identified as the maximum emission wavelength (λem). The Stokes shift is calculated as the difference between λem and λabs.
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Methodology:
-
Standard Selection: A fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen. Common standards include quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54), or various rhodamine dyes.[2]
-
Sample and Standard Preparation: Solutions of both the sample and the standard are prepared in the same solvent (if possible) with their absorbances at the excitation wavelength matched and kept below 0.1.
-
Measurement: The absorption and fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The fluorescence quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Excited-State Lifetime Measurement
The excited-state lifetime (τ) is determined using Time-Correlated Single Photon Counting (TCSPC). This technique measures the time delay between the excitation pulse and the detection of the emitted photon.
Methodology:
-
Instrumentation: A TCSPC system is used, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.[3][4][5][6][7]
-
Measurement: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulses. This process is repeated for a large number of photons to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the excited-state lifetime (τ).
Visualizations
The following diagrams illustrate the experimental workflows for the key photophysical measurements described above.
Workflow for UV-Visible Absorption Spectroscopy.
Workflow for Fluorescence Emission Spectroscopy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 3. photon-force.com [photon-force.com]
- 4. becker-hickl.com [becker-hickl.com]
- 5. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 6. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 7. Time Correlated Single Photon Counting – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
Spectroscopic Analysis of 10-Bromo-7H-benzo[c]carbazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 10-Bromo-7H-benzo[c]carbazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document outlines the key spectroscopic data, detailed experimental protocols for its synthesis and characterization, and visual representations of the experimental workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while the mass spectrometry data is based on predicted values, the Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopic data are estimations derived from the analysis of the parent compound, 7H-benzo[c]carbazole, and related bromo-substituted carbazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Estimated ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Estimated Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | CDCl₃ | 8.5-7.2 (m, aromatic protons), 8.1 (s, NH) | The presence of the bromine atom is expected to cause slight downfield shifts for adjacent protons compared to the parent compound. |
| ¹³C NMR | CDCl₃ | 140-110 (aromatic carbons) | The carbon atom attached to the bromine is expected to have a chemical shift in the lower end of the aromatic region. |
Mass Spectrometry (MS)
Table 2: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | m/z |
| [M+H]⁺ | 296.00694 |
| [M+Na]⁺ | 317.98888 |
| [M-H]⁻ | 293.99238 |
| [M]⁺ | 294.99911 |
Data obtained from PubChem.[1]
UV-Visible (UV-Vis) Spectroscopy
Table 3: Estimated UV-Visible Absorption Data for this compound
| Solvent | Estimated λmax (nm) | Notes |
| Ethanol | ~270, ~300, ~340, ~355 | The absorption maxima are expected to be slightly red-shifted compared to the parent 7H-benzo[c]carbazole due to the electronic effect of the bromine substituent. |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This protocol is an adapted method based on general procedures for the synthesis of benzo[c]carbazoles and the bromination of carbazole derivatives.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
7H-Benzo[c]carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 7H-benzo[c]carbazole in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 equivalents) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Spectroscopic Characterization
Workflow Diagram:
Caption: Workflow for the spectroscopic characterization of the product.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a standard pulse program.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.
-
Sample Preparation: Prepare a dilute solution of the purified compound in a UV-grade solvent (e.g., ethanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance in the range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum from 200 to 600 nm, using the pure solvent as a blank.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Signaling Pathway Context
Derivatives of benzo[c]carbazole have been investigated for their potential biological activities, including their role as modulators of various signaling pathways. For instance, carbazole derivatives have been shown to interact with pathways involved in cell proliferation and apoptosis, making them interesting candidates for drug development. The bromination at the C-10 position can influence the electronic properties and steric hindrance of the molecule, potentially altering its binding affinity to biological targets. Further research is required to elucidate the specific signaling pathways modulated by this compound derivatives.
Illustrative Signaling Pathway Diagram:
Caption: Hypothetical interaction with a cellular signaling pathway.
This guide serves as a foundational resource for researchers working with this compound and its derivatives. The provided spectroscopic data and experimental protocols are intended to facilitate further investigation into the chemical and biological properties of this important class of compounds.
References
Technical Guide: 10-Bromo-7H-benzo[c]carbazole - A Core Structure for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 10-Bromo-7H-benzo[c]carbazole, a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. This document outlines its chemical properties, plausible experimental protocols for its synthesis and structural characterization, and explores its potential biological significance by examining signaling pathways modulated by the broader class of carbazole derivatives.
Core Compound Properties
This compound is a solid, crystalline powder, with colors ranging from white to light yellow or gray.[1] It is recognized for its thermal stability and distinct photophysical characteristics, which make it a valuable component in the development of organic electronics.[1]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀BrN | [1] |
| Molecular Weight | 296.17 g/mol | [1] |
| CAS Number | 1698-16-4 | [1] |
| Melting Point | 127 - 131 °C | [1] |
| Purity | ≥ 97% | |
| Appearance | White to light gray to light yellow powder to crystal | [1] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature |
Crystal Structure
As of the latest literature review, a definitive, publicly available crystal structure for this compound has not been reported in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). The determination of its precise solid-state arrangement, including unit cell dimensions, space group, and atomic coordinates, awaits experimental elucidation via single-crystal X-ray diffraction.
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and structural characterization of this compound, adapted from established procedures for related carbazole derivatives.
Synthesis of this compound
A plausible synthetic route to this compound can be conceptualized through a multi-step process involving Suzuki-Miyaura coupling followed by a cyclization reaction. This approach is a common strategy for the formation of carbazole frameworks.
Workflow for the Synthesis of this compound
Caption: A potential synthetic workflow for this compound.
Methodology:
-
Suzuki-Miyaura Coupling: 1-Bromo-2-nitrobenzene is coupled with naphthalene-1-boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, a suitable ligand (e.g., a phosphine-based ligand), and a base (e.g., potassium carbonate) in an appropriate solvent system (e.g., toluene/water). The reaction mixture is heated under an inert atmosphere to yield 1-(2-nitrophenyl)naphthalene.
-
Reductive Cyclization (Cadogan Reaction): The resulting 1-(2-nitrophenyl)naphthalene is subjected to reductive cyclization using a reagent like triethyl phosphite. The reaction is typically carried out at elevated temperatures, leading to the formation of the 7H-benzo[c]carbazole core.
-
Bromination: The 7H-benzo[c]carbazole is then brominated using an electrophilic brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like dichloromethane or chloroform to introduce the bromine atom at the 10-position, yielding the final product.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to obtain pure this compound.
Crystal Growth and X-ray Diffraction
Methodology:
-
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, ethyl acetate/hexane) at room temperature.
-
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Potential Biological Significance and Signaling Pathways
While specific biological activities of this compound are not extensively documented, the broader class of carbazole derivatives is known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6] These activities are often attributed to their ability to modulate key cellular signaling pathways.
One of the critical pathways frequently implicated in the action of carbazole derivatives is the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Representative Signaling Pathway Modulated by Carbazole Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by carbazole derivatives.
The diagram illustrates how carbazole derivatives can potentially exert their anticancer effects by inhibiting key components of the PI3K/Akt/mTOR signaling cascade. By blocking the activity of PI3K, Akt, or mTOR, these compounds can disrupt downstream signaling, leading to a reduction in cell growth, proliferation, and survival in cancer cells.
Applications and Future Directions
This compound serves as a versatile building block in several areas of research and development:
-
Organic Electronics: Its electron-rich carbazole core and the presence of a bromine atom for further functionalization make it an attractive intermediate for the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
-
Medicinal Chemistry: As a scaffold, it can be elaborated to generate libraries of novel compounds for screening against various therapeutic targets. The bromo-substituent provides a handle for cross-coupling reactions, enabling the introduction of diverse functionalities to explore structure-activity relationships.[1]
-
Fluorescent Probes: The carbazole moiety is known for its fluorescent properties. Derivatives of this compound could be developed as fluorescent probes for biological imaging and sensing applications.
Future research efforts should focus on the definitive determination of the crystal structure of this compound to provide a foundational understanding of its solid-state properties. Furthermore, a systematic investigation into its biological activities and the elucidation of its specific molecular targets and mechanisms of action will be crucial for unlocking its full potential in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbazoles: Role and Functions in Fighting Diabetes [mdpi.com]
- 6. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Purification of 10-Bromo-7H-benzo[c]carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility and purification methodologies for 10-Bromo-7H-benzo[c]carbazole, a key intermediate in the synthesis of advanced organic materials and potential pharmaceutical agents. The information compiled herein is intended to equip researchers with the necessary knowledge to effectively handle and purify this compound for various applications, including organic light-emitting diodes (OLEDs) and materials science research.
Core Compound Properties
This compound is a solid, appearing as a white to light gray or light yellow powder or crystal. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₀BrN | [1][2] |
| Molecular Weight | 296.17 g/mol | [1][2] |
| Melting Point | 127 - 133 °C | [1][2] |
| Appearance | White to light gray to light yellow powder/crystal | [1] |
| Storage Conditions | Room temperature, in a dark, inert atmosphere | [2] |
Solubility Profile
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its chemical structure and information from synthetic procedures. As a relatively nonpolar, aromatic compound, it is expected to exhibit good solubility in common organic solvents.
Synthetic protocols indicate that for the bromination reaction to produce this compound, the parent compound, 7H-benzo[c]carbazole, is typically dissolved in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) . Following the reaction, the product is often extracted from an aqueous phase using ethyl acetate , suggesting good solubility in this solvent.
Based on the principle of "like dissolves like," the following qualitative solubility predictions can be made:
-
High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene.
-
Moderate Solubility: Ethyl Acetate, Acetone.
-
Low to Insoluble: Hexane, Heptane, Water.
It is crucial for researchers to experimentally determine the solubility in specific solvents to optimize reaction conditions, extraction procedures, and purification methods.
Purification Methodologies
The primary methods for the purification of this compound, as indicated in synthetic literature, are silica gel column chromatography and recrystallization. The choice of method will depend on the nature and quantity of impurities present in the crude product.
Experimental Protocol 1: Purification by Silica Gel Column Chromatography
Silica gel column chromatography is a highly effective method for separating this compound from unreacted starting materials, over-brominated byproducts, and other impurities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Glass chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp for monitoring
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (a low polarity mixture, e.g., 98:2 Hexane:Ethyl Acetate).
-
Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin the elution process with a low polarity mobile phase. For carbazole compounds, a common starting point is a mixture of n-hexane and dichloromethane or n-hexane and ethyl acetate.[3] A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective. For instance, one could start with a 9:1 mixture of n-hexane:dichloromethane and gradually increase the proportion of the more polar solvent.[3]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Experimental Protocol 2: Purification by Recrystallization
Recrystallization is a valuable technique for obtaining highly pure crystalline this compound, particularly for removing small amounts of impurities. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.
Materials and Equipment:
-
Crude this compound
-
A selection of organic solvents for testing (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexane)
-
Erlenmeyer flasks
-
Heating plate or water bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. Further cooling in an ice bath can enhance the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals, for example, in a vacuum oven.
Logical Workflow for Purification
The following diagram illustrates a logical workflow for the purification of this compound, starting from a crude reaction mixture.
References
The Enigmatic Electronic Landscape of 10-Bromo-7H-benzo[c]carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The benzo[c]carbazole framework is a key building block in the design of high-performance organic materials. Its extended π-conjugated system provides excellent charge transport properties, while the nitrogen atom of the carbazole moiety offers a site for chemical modification to fine-tune the electronic and physical characteristics of the molecule. The introduction of a bromine atom at the 10-position of the 7H-benzo[c]carbazole core is expected to significantly influence its electronic structure, primarily through inductive and mesomeric effects, thereby impacting its utility in various applications.[2] Understanding the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the resulting energy gap is fundamental to predicting and optimizing the performance of 10-Bromo-7H-benzo[c]carbazole in electronic devices and its interactions in biological systems.
Core Electronic Structure: A Predictive Analysis
While specific quantitative data for this compound is not yet published, we can infer its likely electronic characteristics based on studies of similar carbazole derivatives. The electronic properties of carbazoles are known to be sensitive to the nature and position of substituents.
Table 1: Anticipated Electronic Properties of this compound
| Property | Predicted Range/Value | Method of Determination |
| HOMO Energy Level | -5.4 to -5.8 eV | Cyclic Voltammetry / DFT |
| LUMO Energy Level | -2.0 to -2.5 eV | Cyclic Voltammetry / DFT |
| Electrochemical Band Gap | 2.9 to 3.8 eV | Cyclic Voltammetry |
| Optical Band Gap | 3.0 to 4.0 eV | UV-Vis Spectroscopy |
| Key Electronic Transitions | π-π* transitions | UV-Vis Spectroscopy / TD-DFT |
Note: The values presented in this table are estimations based on data from related carbazole and bromo-substituted aromatic compounds and should be confirmed by experimental measurement.
Experimental Protocols for Electronic Characterization
To elucidate the precise electronic structure of this compound, a combination of electrochemical and spectroscopic techniques, supported by computational modeling, is essential. The following protocols are based on established methodologies for characterizing similar organic semiconductor materials.
Synthesis and Purification
A detailed synthesis protocol for this compound would be the initial step. Following synthesis, rigorous purification, typically through column chromatography and recrystallization or sublimation, is critical to obtain a high-purity material suitable for accurate electronic measurements. The purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique for determining the HOMO and LUMO energy levels of a molecule.
-
Instrumentation: A potentiostat with a three-electrode cell configuration.
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.
-
Analyte Concentration: 1-5 mM solution of this compound.
-
Procedure:
-
The electrolyte solution is purged with an inert gas (e.g., argon) to remove oxygen.
-
A background voltammogram of the electrolyte solution is recorded.
-
The analyte is added, and the cyclic voltammogram is recorded over a potential range that encompasses the oxidation and reduction events of the compound.
-
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal or external standard for potential calibration.
-
-
Data Analysis:
-
The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are calculated using the following empirical formulas:
-
EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV
-
ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV
-
-
The electrochemical band gap (Egelectrochem) is the difference between the LUMO and HOMO energy levels.
-
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy
These techniques provide information about the optical properties and the optical band gap.
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.
-
Sample Preparation: Dilute solutions of this compound in a suitable solvent (e.g., dichloromethane, toluene, or THF). For solid-state measurements, thin films can be prepared by spin-coating or vacuum deposition.
-
Procedure:
-
The UV-Vis absorption spectrum is recorded.
-
The photoluminescence emission spectrum is recorded by exciting the sample at a wavelength corresponding to a major absorption peak.
-
-
Data Analysis:
-
The optical band gap (Egopt) is estimated from the onset of the absorption edge (λonset) in the UV-Vis spectrum using the equation: Egopt = 1240 / λonset (eV).
-
The PL spectrum provides information about the emissive properties and can be used to assess the material's potential for use in OLEDs.
-
Computational Modeling (Density Functional Theory - DFT)
DFT calculations provide theoretical insights into the electronic structure and can be used to complement and interpret experimental results.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Methodology:
-
Geometry Optimization: The ground-state geometry of the this compound molecule is optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated.
-
Time-Dependent DFT (TD-DFT): TD-DFT calculations are used to predict the electronic absorption spectrum and to understand the nature of the electronic transitions.
-
Visualization of the Research Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of the electronic structure of this compound.
Caption: Workflow for determining the electronic structure of this compound.
Conclusion
While direct experimental data on the electronic structure of this compound is currently unavailable, this technical guide provides a robust framework for its characterization. By employing a synergistic approach that combines synthesis, electrochemical measurements, optical spectroscopy, and computational modeling, researchers can unveil the fundamental electronic properties of this molecule. The anticipated electronic structure suggests that this compound is a promising candidate for a variety of applications in organic electronics and medicinal chemistry. The detailed experimental and computational protocols outlined herein offer a clear path forward for the scientific community to explore and harness the full potential of this and related benzo[c]carbazole derivatives.
References
An In-depth Technical Guide to the Electrochemical Properties of 10-Bromo-7H-benzo[c]carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrochemical properties of 10-Bromo-7H-benzo[c]carbazole, a heterocyclic compound of significant interest in the fields of organic electronics, materials science, and medicinal chemistry. Due to its unique electronic structure, this molecule exhibits notable redox behavior, making it a valuable building block for the development of novel electronic materials and potential therapeutic agents. This document details its synthesis, electrochemical analysis, and key electrochemical parameters, offering insights for its application in advanced research and development.
Introduction
This compound belongs to the carbazole family, a class of aromatic heterocyclic compounds known for their excellent charge-transporting properties and high thermal stability. The fusion of a benzene ring to the carbazole core in the benzo[c]carbazole scaffold extends the π-conjugated system, which, combined with the electronic influence of the bromine substituent, modulates its electrochemical characteristics. These properties are critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a precursor for fluorescent dyes.[1] Furthermore, the electrochemical behavior of such molecules can provide insights into their potential roles in biological systems, including their metabolic pathways and mechanisms of action in drug discovery.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of the parent 7H-benzo[c]carbazole. A common and efficient method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable organic solvent.
References
A Technical Guide to the Thermal Stability of 10-Bromo-7H-benzo[c]carbazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 10-Bromo-7H-benzo[c]carbazole and its derivatives. Benzo[c]carbazole scaffolds are of significant interest in the development of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where high thermal stability is a critical prerequisite for device longevity and performance. While specific quantitative thermal analysis data for the parent compound, this compound, is not extensively documented in publicly accessible literature, this guide synthesizes available information on related derivatives and outlines the standard methodologies for assessing thermal stability.
Introduction to the Thermal Stability of Benzo[c]carbazole Derivatives
Carbazole and its derivatives are a well-regarded class of nitrogen-containing heterocyclic aromatic compounds, prized for their unique electronic and photophysical properties. A key characteristic that underpins their utility in advanced materials is their inherent high thermal stability. The rigid, planar aromatic structure of the carbazole nucleus contributes significantly to this robustness.
The introduction of a bromine atom, as in this compound, and further derivatization, for instance by adding a phenyl group at the 7-position to create 10-Bromo-7-phenyl-7H-benzo[c]carbazole, can influence the material's thermal properties. These modifications are often strategic, aimed at tuning the electronic and charge-transport properties of the molecule. It is therefore crucial to characterize the thermal stability of each new derivative to ensure its suitability for high-temperature processing and operational endurance in electronic devices.
Quantitative Thermal Analysis Data
| Compound | Decomposition Temperature (Td) at 5% Weight Loss (°C) | Melting Temperature (Tm) (°C) | Analysis Method |
| This compound | Data not available in searched literature | 127 - 131 | Not Applicable |
| Novel Carbazole Derivative 7a | 291 | 95 | TGA / DSC |
| Novel Carbazole Derivative 7b | 307 | 86 | TGA / DSC |
Table 1: Thermal Properties of Selected Carbazole Derivatives.
Experimental Protocols for Thermal Analysis
The following sections detail the standard experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are the primary techniques used to evaluate the thermal stability of compounds like this compound.
Thermogravimetric Analysis (TGA)
TGA is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis determines the decomposition temperature and the amount of residual material after degradation.
Objective: To determine the temperature range over which this compound and its derivatives are thermally stable and to identify their decomposition temperatures.
Methodology:
-
Sample Preparation: A small quantity of the sample (typically 3-10 mg) is accurately weighed. It is crucial that the sample is thoroughly dried, often under vacuum, to eliminate any residual solvents or moisture that could interfere with the measurement.
-
Instrumentation: A calibrated thermogravimetric analyzer is used. The sample is placed in an inert crucible, commonly made of alumina or platinum.
-
Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
The sample is first equilibrated at a starting temperature, for example, 30 °C.
-
The temperature is then increased at a constant heating rate, commonly 10 °C/min or 20 °C/min, up to a final temperature (e.g., 600 °C or higher) that is well above the expected decomposition region.
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (Td) is typically determined as the onset temperature of the weight loss step or the temperature at which 5% of the initial mass is lost. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as melting point (Tm) and glass transition temperature (Tg).
Objective: To identify the melting point (for crystalline materials) or glass transition temperature (for amorphous materials) of this compound and its derivatives.
Methodology:
-
Sample Preparation: A small amount of the dried sample (typically 2-5 mg) is weighed and hermetically sealed in an aluminum DSC pan.
-
Instrumentation: A calibrated differential scanning calorimeter is used. An empty, sealed aluminum pan serves as the reference.
-
Atmosphere: An inert nitrogen atmosphere is maintained with a purge rate of 20-50 mL/min.
-
Thermal Program:
-
The sample is typically heated to a temperature above its expected melting point.
-
It is then cooled down to room temperature or below.
-
A second heating scan is often performed. The heating and cooling rates are typically set at 10 °C/min or 20 °C/min.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks. The melting temperature is usually taken as the onset or peak temperature of the melting endotherm.
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical decomposition pathway for brominated benzo[c]carbazole derivatives.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Caption: Hypothetical Thermal Decomposition Pathway.
Conclusion
This compound and its derivatives are recognized for their high thermal stability, a property that is fundamental to their application in high-performance organic electronic devices. While specific quantitative data for the parent compound is limited in the available literature, the established thermal analysis protocols of TGA and DSC provide a robust framework for characterizing these materials. The data from related carbazole derivatives suggest that decomposition temperatures well above 250 °C can be expected, indicating their suitability for typical device fabrication and operational conditions. For any new derivative within this class, it is imperative that rigorous thermal analysis, following the protocols outlined in this guide, is conducted to fully ascertain its thermal stability profile.
Methodological & Application
Application Notes and Protocols: 10-Bromo-7H-benzo[c]carbazole as a Hole Transport Material in OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Bromo-7H-benzo[c]carbazole is a promising organic semiconductor that belongs to the carbazole family of molecules.[1] These materials are renowned for their robust thermal and photophysical properties, making them excellent candidates for various applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs).[1][2] The carbazole moiety is inherently electron-rich, which facilitates efficient hole transport. The introduction of a bromine atom and the extended benzo[c]carbazole core allows for further functionalization and tuning of the material's electronic properties to optimize device performance.[2] In OLEDs, this compound can be employed as a hole transport material (HTM), where its primary role is to facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer, enhancing the overall efficiency and stability of the device.[3]
Physicochemical Properties and Performance Data
While specific experimental data for this compound is not extensively available in the public domain, the following tables provide representative data for closely related 7H-benzo[c]carbazole derivatives to offer insights into the expected properties and performance.
Table 1: Physicochemical Properties of Representative 7H-benzo[c]carbazole Derivatives
| Property | Representative Value | Reference Compound |
| Molecular Formula | C₁₆H₁₀BrN | This compound |
| Molecular Weight | 296.16 g/mol | This compound |
| Appearance | White to off-white powder | General observation for similar compounds |
| HOMO Energy Level | -5.2 to -5.8 eV | Various 7H-benzo[c]carbazole derivatives |
| LUMO Energy Level | -2.0 to -2.5 eV | Various 7H-benzo[c]carbazole derivatives |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs | Various carbazole-based HTMs[4] |
Table 2: Performance of OLEDs Employing Representative Carbazole-Based Hole Transport Materials
| Device Structure | Host Material | Dopant | HTM | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (%) | Turn-on Voltage (V) |
| ITO/HTL/NPB/EML/TPBi/LiF/Al | TCTA | Ir(ppy)₃ | BCzB-PPI | 11,364 cd/m² (Luminance) | - | 4.43 | - |
| ITO/HTL/EML/ETL/LiF/Al | CBP | Ir(ppy)₃ | Various Carbazole Derivatives | ~15-40 | ~10-30 | ~5-15 | ~3-5 |
| ITO/HTL/Host:Dopant/ETL/LiF/Al | mCP | FIrpic | CBZ2-F3 | 19.2 | - | 10.2 | ~4 |
Note: The data in the tables above are for illustrative purposes and are based on reported values for various derivatives of 7H-benzo[c]carbazole and other carbazole-based HTMs. Actual values for this compound may vary.
Experimental Protocols
Synthesis of this compound
Materials:
-
7H-benzo[c]carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 7H-benzo[c]carbazole in DMF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) in DMF to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a standard multilayer OLED using a vacuum thermal evaporation process.[6]
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
This compound (HTL material)
-
Hole-injection layer (HIL) material (e.g., HAT-CN)
-
Emissive layer (EML) host and dopant materials (e.g., CBP and Ir(ppy)₃)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
High-purity aluminum (for cathode)
-
Deionized water, acetone, isopropanol
-
UV-Ozone cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr) with multiple sources
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Glovebox system for device encapsulation
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the cleaned substrates with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the ITO work function.
-
-
Thin Film Deposition:
-
Load the cleaned ITO substrates and the organic and inorganic materials into the thermal evaporation chamber.
-
Evacuate the chamber to a base pressure below 10⁻⁶ Torr.
-
Deposit the layers sequentially without breaking the vacuum, monitoring the thickness with a QCM:
-
Hole-Injection Layer (HIL): Deposit 5-10 nm of HAT-CN.
-
Hole-Transport Layer (HTL): Deposit 30-50 nm of this compound.
-
Emissive Layer (EML): Co-evaporate the host (e.g., CBP) and dopant (e.g., Ir(ppy)₃) at a specific ratio to a thickness of 20-30 nm.
-
Electron-Transport Layer (ETL): Deposit 30-40 nm of TPBi.
-
Electron-Injection Layer (EIL): Deposit a thin layer (0.5-1 nm) of LiF.
-
Cathode: Deposit 100 nm of aluminum.
-
-
-
Encapsulation:
-
Transfer the fabricated devices to a glovebox without exposure to air or moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from environmental degradation.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. A star-shaped carbazole-based hole-transporting material with triphenylamine side arms for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 10-Bromo-7H-benzo[c]carbazole in Organic Photovoltaic (OPV) Devices
Introduction
10-Bromo-7H-benzo[c]carbazole is a versatile building block in the field of organic electronics, valued for its inherent thermal stability and advantageous photophysical properties.[1] Its chemical structure allows for facile functionalization, making it an excellent precursor for the synthesis of advanced materials for Organic Photovoltaic (OPV) devices, particularly as a core component of hole-transporting materials (HTMs). The carbazole moiety is electron-rich and possesses good hole-transporting capabilities, which are critical for efficient charge extraction and transport in solar cells.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of HTMs and their subsequent integration into perovskite solar cells, a leading class of OPV technology.
Data Presentation: Performance of Carbazole-Based Hole-Transporting Materials
The performance of OPV devices is critically dependent on the properties of the constituent materials. The following table summarizes the key performance parameters of perovskite solar cells employing various carbazole-based HTMs, showcasing the potential of this class of materials.
| HTM Designation | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) | Reference |
| V1205 | 16.9 | Not Specified | Not Specified | Not Specified | [1] |
| X51 | 9.8 | Not Specified | Not Specified | Not Specified | [4] |
| Benzothiazole-Arylamine HTM | 20.74 | Not Specified | Not Specified | 0.776 | [5] |
| V1323 | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| V1332 | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative hole-transporting material derived from this compound and the subsequent fabrication of a perovskite solar cell.
Protocol 1: Synthesis of a 10-Aryl-7H-benzo[c]carbazole Derivative via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a 10-aryl-7H-benzo[c]carbazole, a common structural motif in high-performance HTMs.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the reaction flask via a syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 10-aryl-7H-benzo[c]carbazole derivative.
Protocol 2: Fabrication of a Perovskite Solar Cell
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using a solution-processing method.
Materials:
-
FTO-coated glass substrates
-
Zinc acetate dihydrate
-
2-methoxyethanol
-
Ethanolamine
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
-
Synthesized 10-aryl-7H-benzo[c]carbazole HTM
-
Chlorobenzene
-
Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)
-
4-tert-butylpyridine (tBP)
-
Gold (Au) for thermal evaporation
-
Deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning: Clean the FTO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Prepare a ZnO precursor solution by dissolving zinc acetate dihydrate and ethanolamine in 2-methoxyethanol. Spin-coat the ZnO precursor solution onto the cleaned FTO substrates and anneal at a high temperature (e.g., 350 °C) to form the ZnO ETL.
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ZnO layer. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the films at approximately 100 °C.
-
Hole-Transporting Layer (HTL) Deposition: Prepare the HTM solution by dissolving the synthesized 10-aryl-7H-benzo[c]carbazole derivative in chlorobenzene, along with additives such as Li-TFSI and tBP. Spin-coat the HTM solution onto the perovskite layer.
-
Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a gold (Au) counter electrode through a shadow mask under high vacuum.
-
Characterization: The performance of the fabricated devices should be measured under simulated AM 1.5G solar illumination using a solar simulator. The current density-voltage (J-V) characteristics are recorded to determine the PCE, Voc, Jsc, and FF.
Mandatory Visualizations
References
- 1. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 10-Bromo-7H-benzo[c]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are pivotal structural motifs in a multitude of biologically active compounds and advanced organic materials.[1] Within this class, benzo[c]carbazoles have emerged as a particularly promising subclass due to their extended π-conjugation, which imparts unique photophysical and electronic properties. These characteristics make them valuable scaffolds in medicinal chemistry for the development of novel therapeutic agents, as well as in materials science for applications in organic electronics such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (10-Bromo-7H-benzo[c]carbazole) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (10-aryl-7H-benzo[c]carbazole), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Typical Conditions for Suzuki Coupling of Bromo-Carbazole Analogs
The following table summarizes typical reaction conditions employed for the Suzuki-Miyaura coupling of various brominated carbazole and related heterocyclic derivatives, which can be used as a starting point for the optimization of reactions with this compound.
| Entry | Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-9-hexylcarbazole | (Pyridin-2-yl)boronic acid pinacol ester | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (1M aq.) | THF | Reflux | 24 | 75 |
| 2 | 6-Bromo-1,4-dimethyl-9H-carbazole (N-Boc protected) | Various (hetero)aryl halides | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | Reflux | 4-12 | Good |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | DME | 80 | 12 | 85 |
| 4 | 7-Bromo-4-substituted-1H-indazoles | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 70 |
| 5 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 15-20 | ~85-95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method and should be optimized for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Extraction and Drying: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 10-aryl-7H-benzo[c]carbazole.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield. The NH group of the carbazole can sometimes interfere with the catalyst; in such cases, N-protection (e.g., with a Boc group) might be necessary, followed by a deprotection step.
-
Side Products: The formation of homocoupled products from the boronic acid can occur. Using a slight excess of the boronic acid can be beneficial, but large excesses should be avoided. Ensuring a thoroughly deoxygenated reaction mixture can minimize this side reaction. Debromination of the starting material can also be a competing pathway; using milder bases or lower temperatures might mitigate this.
-
Catalyst Deactivation: The nitrogen atom in the carbazole ring can coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome this issue.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 10-aryl-7H-benzo[c]carbazole derivatives. The protocols and data provided in these application notes, derived from analogous systems, offer a solid foundation for researchers to develop and optimize the synthesis of novel benzo[c]carbazole compounds. These derivatives are of significant interest for their potential applications in drug discovery and materials science. Successful implementation of these reactions will enable the creation of diverse molecular libraries for further investigation.
References
Synthesis of Novel Fluorescent Dyes from 10-Bromo-7H-benzo[c]carbazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Bromo-7H-benzo[c]carbazole is a versatile building block in the synthesis of novel fluorescent dyes.[1] Its rigid, planar benzo[c]carbazole core provides a platform for the development of fluorophores with desirable photophysical properties, such as high thermal stability and strong luminescence, making them suitable for a range of applications including organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and as components in advanced materials.[1][2] The presence of a bromine atom at the 10-position allows for facile functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the introduction of a wide array of aryl and heteroaryl substituents, providing a powerful tool to systematically tune the electronic and photophysical properties of the resulting fluorescent dyes.[3][4] This document provides detailed protocols for the synthesis of fluorescent dyes from this compound via Suzuki-Miyaura coupling and summarizes their photophysical properties.
Data Presentation
The photophysical properties of fluorescent dyes derived from this compound are highly dependent on the nature of the substituent introduced at the 10-position. The following table summarizes the key photophysical data for a representative fluorescent dye, 10-phenyl-7H-benzo[c]carbazole , synthesized via the protocol described below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Yield (%) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Solvent |
| 10-phenyl-7H-benzo[c]carbazole | C₂₂H₁₅N | 293.36 | ~90% | 280, 325, 370 | 410, 432 | Dichloromethane |
Note: The photophysical data presented are based on typical values for 10-aryl-7H-benzo[c]carbazole derivatives. Actual values may vary depending on the specific reaction conditions and purity of the final compound.
Experimental Protocols
The following section provides a detailed methodology for the synthesis of a representative fluorescent dye, 10-phenyl-7H-benzo[c]carbazole, from this compound using a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 10-phenyl-7H-benzo[c]carbazole via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 mmol, 296 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol (25 mL) to the flask.
-
Degassing: Bubble nitrogen or argon gas through the reaction mixture for 15-20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen or argon atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 50 mL of water and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient as the eluent.
-
Characterization: Collect the fractions containing the desired product and remove the solvent to yield 10-phenyl-7H-benzo[c]carbazole as a solid. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the synthesized 10-phenyl-7H-benzo[c]carbazole in a spectroscopic grade solvent (e.g., dichloromethane).
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the solution using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 250-500 nm) to determine the absorption maxima (λ_abs).
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum of the solution using a fluorometer. The excitation wavelength should be set at one of the determined absorption maxima. This will provide the emission maxima (λ_em).
-
Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and experimental workflow.
Caption: Suzuki-Miyaura coupling for dye synthesis.
Caption: Experimental workflow for dye synthesis.
References
Application Notes and Protocols: 10-Bromo-7H-benzo[c]carbazole as a Building Block for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Bromo-7H-benzo[c]carbazole is a versatile heterocyclic compound that serves as a crucial building block in the field of medicinal chemistry. Its rigid, planar structure and the presence of a reactive bromine atom make it an ideal scaffold for the synthesis of a diverse array of biologically active molecules. The benzo[c]carbazole core is a privileged structure found in numerous compounds with potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.[1][2][3] The bromine atom at the 10-position provides a convenient handle for functionalization through various cross-coupling reactions, allowing for the introduction of a wide range of substituents and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry research and drug discovery.
Key Applications in Medicinal Chemistry
The this compound scaffold is a valuable starting material for the development of novel therapeutic agents targeting a range of diseases.
-
Anticancer Agents: The carbazole nucleus is a well-established pharmacophore in the design of anticancer drugs.[1] Functionalized benzo[c]carbazoles can be designed to intercalate with DNA, inhibit topoisomerase enzymes, or modulate signaling pathways involved in cancer cell proliferation and survival. The bromo-substituent allows for the introduction of various aryl, heteroaryl, or amino groups to optimize the cytotoxic activity and selectivity of the compounds.
-
Neuroprotective Agents: Carbazole derivatives have shown promise as neuroprotective agents for the treatment of neurodegenerative diseases such as Parkinson's and traumatic brain injury.[2][3][4] The planar carbazole structure can facilitate interactions with biological targets in the central nervous system. By modifying the 10-position, researchers can fine-tune the compound's polarity, lipophilicity, and ability to cross the blood-brain barrier.
-
Fluorescent Probes: The inherent fluorescence of the carbazole core can be modulated by substitution at the 10-position.[5] This allows for the development of novel fluorescent probes for biological imaging and diagnostics. These probes can be designed to selectively bind to specific cellular components or to respond to changes in the cellular environment, providing valuable tools for studying biological processes at the molecular level.
-
Antimicrobial Agents: Derivatives of benzo[c]carbazole have demonstrated significant antimicrobial activity.[6] The introduction of specific functional groups via the bromo-substituent can enhance the potency and spectrum of activity against various bacterial and fungal pathogens.
Quantitative Data
The following tables summarize key quantitative data for derivatives of benzo[c]carbazole and related carbazole compounds, highlighting the potential of this scaffold in medicinal chemistry.
Table 1: Synthesis Yield of a this compound Derivative
| Derivative | Reaction Type | Yield (%) | Reference |
| Ethyl this compound-5-carboxylate | Diels-Alder | 99 | [1] |
Table 2: Anticancer Activity of Representative Carbazole Derivatives (IC50 values in µM)
Note: These compounds are not direct derivatives of this compound but illustrate the potent anticancer activity of the broader carbazole class.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 9 | HeLa | 7.59 | [7] |
| Compound 10 | HepG2 | 7.68 | [7] |
| Compound 10 | HeLa | 10.09 | [7] |
| Compound 10 | MCF7 | 6.44 | [7] |
| Compound 11 | HepG2 | - | [7] |
| Compound 11 | HeLa | - | [7] |
| Compound 11 | MCF7 | - | [7] |
Table 3: Antimicrobial Activity of 7H-benzo[c]carbazol-10-ol Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound | P. aeruginosa (MIC in µg/mL) | Reference |
| 3a | 8 | [6] |
| 3c | 8 | [6] |
Experimental Protocols
The following are representative protocols for the functionalization of this compound using common and powerful cross-coupling reactions.
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (2 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)2 (0.02 equivalents), SPhos (0.04 equivalents), and K3PO4 (2 equivalents).
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water to the flask.
-
Degas the reaction mixture by bubbling with N2 or Ar for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 10-aryl-7H-benzo[c]carbazole.
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd2(dba)3 (0.02 equivalents) and XPhos (0.04 equivalents) to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
To a separate Schlenk flask, add this compound (1 equivalent), the amine (1.2 equivalents), and NaOtBu (1.4 equivalents).
-
Add anhydrous toluene to this flask.
-
Transfer the prepared catalyst solution to the flask containing the reactants via cannula.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 10-amino-7H-benzo[c]carbazole derivative.
Signaling Pathways and Logical Relationships
The versatility of this compound allows for its incorporation into various drug discovery workflows. The following diagram illustrates a logical relationship for developing novel kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its amenability to functionalization via robust cross-coupling reactions provides access to a wide chemical space of novel compounds. The demonstrated potential of the carbazole scaffold in various therapeutic areas, combined with the synthetic accessibility of its derivatives, makes this compound a key starting material for the development of next-generation drugs. The protocols and data presented herein serve as a guide for researchers to unlock the full potential of this promising scaffold in their drug discovery endeavors.
References
- 1. jetir.org [jetir.org]
- 2. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OLED Fabrication Using 10-Bromo-7H-benzo[c]carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication of Organic Light-Emitting Diode (OLED) devices utilizing derivatives of 10-Bromo-7H-benzo[c]carbazole. This class of compounds, belonging to the broader family of carbazole derivatives, is of significant interest in the field of organic electronics due to its excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics.[1] These properties make them suitable for use as hole-transporting materials (HTMs), host materials, and as precursors for emissive materials in high-performance OLEDs.
Overview of this compound in OLEDs
This compound serves as a versatile building block for the synthesis of advanced organic electronic materials. The bromine atom at the 10-position provides a reactive site for functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of various aryl or amino groups to tune the electronic and optical properties of the final material, tailoring it for specific roles within an OLED device architecture.
Carbazole-based materials are known for their high triplet energy, which is crucial for hosting phosphorescent emitters, and their excellent hole mobility, which facilitates efficient charge injection and transport.[1] Derivatives of 7H-benzo[c]carbazole have been successfully incorporated into OLEDs to achieve high efficiency and brightness, particularly in the blue region of the spectrum.
Synthesis of Functionalized Benzo[c]carbazole Derivatives
A key step in the utilization of this compound is its chemical modification to synthesize materials with desired properties. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common method for creating C-C bonds to functionalize the carbazole core.
Protocol 2.1: Synthesis of a Phenyl-Substituted Benzo[c]carbazole Derivative via Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura reactions involving bromo-carbazole derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., a mixture of Toluene, Ethanol, and Water)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Nitrogen or Argon gas inlet
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.2 equivalents) in a 2:1 mixture of toluene and ethanol.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Addition of Reagents: Add an aqueous solution of K₂CO₃ (2 equivalents) and the Pd(PPh₃)₄ catalyst (0.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen or argon atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add distilled water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure phenyl-substituted 7H-benzo[c]carbazole derivative.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram 1: Synthetic Workflow for Functionalization
Caption: Synthetic workflow for functionalizing this compound.
OLED Device Fabrication Protocols
The following protocols describe the fabrication of OLED devices using functionalized 7H-benzo[c]carbazole derivatives. Both solution-processing and vacuum thermal evaporation methods are detailed.
Protocol 3.1: OLED Fabrication via Solution Processing (Spin-Coating)
This method is suitable for soluble carbazole derivatives.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Solution of the functionalized 7H-benzo[c]carbazole derivative (as the emissive or hole-transport layer) in a suitable organic solvent (e.g., chlorobenzene, toluene)
-
Low work function metal for cathode (e.g., LiF/Al or Ca/Al)
-
Cleaning solvents: Deionized water, acetone, isopropanol
Equipment:
-
Ultrasonic bath
-
UV-Ozone cleaner or plasma cleaner
-
Spin-coater
-
Hotplate
-
Vacuum thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance film adhesion.
-
-
Hole Injection Layer (HIL) Deposition:
-
Inside a glovebox, spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes to remove residual water.
-
-
Active Layer Deposition:
-
Prepare a solution of the synthesized 7H-benzo[c]carbazole derivative in a suitable organic solvent (e.g., 5-10 mg/mL).
-
Spin-coat the solution onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness (typically 30-80 nm).
-
Anneal the substrate on a hotplate at a temperature appropriate for the material (e.g., 80-120 °C) for 10-20 minutes to remove residual solvent.
-
-
Cathode Deposition:
-
Transfer the substrate to a vacuum thermal evaporator.
-
Deposit a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Al (100-150 nm) through a shadow mask to define the cathode contacts. The deposition rate for LiF should be slow (e.g., 0.1-0.2 Å/s) and for Al can be faster (e.g., 1-5 Å/s).
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin inside the glovebox.
-
Protocol 3.2: OLED Fabrication via Vacuum Thermal Evaporation (VTE)
This method is suitable for thermally stable carbazole derivatives with good sublimation properties.
Procedure:
-
Substrate Cleaning and HIL Deposition: Follow steps 1 and 2 from Protocol 3.1.
-
Active and Electron Transport Layer (ETL) Deposition:
-
Place the substrate in a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Load the synthesized 7H-benzo[c]carbazole derivative into a thermal evaporation source (e.g., a quartz crucible).
-
Heat the source to sublime the material and deposit a thin film onto the substrate. The deposition rate should be controlled using a quartz crystal microbalance (typically 0.5-2 Å/s).
-
Subsequently, deposit an electron-transport layer (e.g., TPBi) and an electron-injection layer (e.g., LiF) without breaking the vacuum.
-
-
Cathode Deposition and Encapsulation: Follow steps 4 and 5 from Protocol 3.1.
Diagram 2: OLED Fabrication Workflow
Caption: General workflow for the fabrication of an OLED device.
Device Architecture and Performance Data
The performance of an OLED is highly dependent on its architecture, including the choice of materials for each layer and their respective thicknesses. Below are examples of device architectures and reported performance data for OLEDs utilizing carbazole derivatives.
Table 1: Device Architectures for Carbazole-Based OLEDs
| Device ID | Anode | Hole Injection Layer (HIL) | Hole Transport Layer (HTL) | Emissive Layer (EML) | Electron Transport Layer (ETL) | Cathode | Reference |
| Device A | ITO | PEDOT:PSS | NPB | BCzB-PPI (carbazole-π-imidazole derivative) | TPBi | LiF/Al | [2] |
| Device B | ITO | PEDOT:PSS | - | CZ-1 (carbazole derivative) | - | LiF/Al | [3] |
| Device C | ITO | - | NPB | Cz-SBDPI (carbazole derivative) | TPBi | LiF/Al | [4] |
Table 2: Performance Data of Representative Carbazole-Based OLEDs
| Device ID | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Emission Color | Reference |
| Device A | ~3.0 | 11,364 | 4.43 | (0.159, 0.080) | Deep-Blue | [2] |
| Device B | - | 4130 | 8.6 | (0.16, 0.29) | Greenish-Blue | [5] |
| Device C | - | 12,984 | 6.2 | (0.15, 0.06) | Deep-Blue | [4] |
Diagram 3: OLED Device Structure and Energy Level Diagram
Caption: Schematic of a multilayer OLED and its energy level alignment.
Characterization of Materials and Devices
Thorough characterization is essential to understand the properties of the synthesized materials and the performance of the fabricated OLEDs.
Material Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized carbazole derivatives.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To investigate the optical properties of the materials in solution and as thin films.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for assessing charge injection barriers.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature of the materials.
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, operating voltage, and luminance of the OLED.
-
Electroluminescence (EL) Spectroscopy: To measure the emission spectrum and determine the CIE color coordinates.
-
External Quantum Efficiency (EQE) Measurement: To quantify the efficiency of the device in converting electrical current into emitted photons.
-
Device Lifetime Measurement: To assess the operational stability of the OLED over time.
References
Application Notes and Protocols for 10-Bromo-7H-benzo[c]carbazole in Thermally Activated Delayed Fluorescence (TADF) Emitters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 10-Bromo-7H-benzo[c]carbazole as a donor moiety in the development of Thermally Activated Delayed Fluorescence (TADF) emitters for high-efficiency Organic Light-Emitting Diodes (OLEDs). While direct experimental data for TADF emitters incorporating this specific molecule is not yet prevalent in published literature, this document outlines a rational design strategy, detailed synthetic protocols, and device fabrication and characterization methodologies based on established principles for carbazole-based TADF materials.
Introduction to this compound in TADF Emitters
Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. The design of efficient TADF emitters typically involves the combination of an electron-donating and an electron-accepting unit, spatially separated to ensure a small singlet-triplet energy splitting (ΔEST).
This compound is a promising, yet underexplored, donor candidate for TADF emitters. Its rigid and extended π-conjugated structure, derived from the benzo[c]carbazole core, can contribute to high thermal stability and good charge-transporting properties. The presence of the bromine atom offers several advantages:
-
Heavy-Atom Effect: The bromine atom can enhance spin-orbit coupling, potentially facilitating the reverse intersystem crossing (RISC) process from the triplet to the singlet state, a key step in the TADF mechanism.
-
Synthetic Handle: The bromo-substituent serves as a convenient site for further functionalization, allowing for the facile introduction of various electron-accepting moieties through cross-coupling reactions.
-
Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the HOMO energy level of the donor, enabling fine-tuning of the emitter's optoelectronic properties.
Proposed Molecular Design and Signaling Pathway
A model TADF emitter, BCz-Trz , is proposed, incorporating this compound as the donor and a commonly used triazine-based acceptor.
Application Notes and Protocols for Spin-Coating 10-Bromo-7H-benzo[c]carbazole Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the fabrication of thin films of 10-Bromo-7H-benzo[c]carbazole, a versatile organic semiconductor with applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1] The protocols outlined below cover substrate preparation, solution formulation, spin-coating parameters, and post-deposition annealing techniques to achieve high-quality, uniform thin films.
Materials and Equipment
A comprehensive list of necessary materials and equipment is provided in the table below.
| Category | Item | Specifications |
| Chemicals | This compound | Purity ≥ 98% |
| Chloroform | Anhydrous, ≥99% | |
| Chlorobenzene | Anhydrous, ≥99.8% | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | |
| Acetone | ACS grade or higher | |
| Isopropyl Alcohol (IPA) | ACS grade or higher | |
| Deionized (DI) Water | Resistivity >18 MΩ·cm | |
| Substrates | Indium Tin Oxide (ITO) coated glass | Sheet resistance 10-20 Ω/sq |
| Silicon wafers with a thermal oxide layer (SiO2/Si) | Wafer orientation <100> | |
| Equipment | Spin Coater | Capable of speeds up to 6000 rpm or higher |
| Ultrasonic Bath | ||
| Hot Plate with magnetic stirring | ||
| Syringe Filters | 0.2 µm PTFE | |
| Glassware | Beakers, volumetric flasks, graduated cylinders | |
| Pipettes | Calibrated micropipettes | |
| Nitrogen or Argon gas source | High purity | |
| Vacuum Oven or Tube Furnace | For thermal annealing | |
| Desiccator | For solvent vapor annealing |
Experimental Protocols
Substrate Cleaning
A meticulous substrate cleaning process is paramount for the deposition of high-quality thin films with good adhesion. The following protocol is recommended for ITO-coated glass or SiO2/Si substrates.
-
Place the substrates in a substrate holder.
-
Sequentially sonicate the substrates in baths of soapy deionized (DI) water, DI water, acetone, and isopropyl alcohol, each for 15 minutes.
-
After the final sonication step, rinse the substrates thoroughly with DI water.
-
Dry the substrates using a stream of high-purity nitrogen or argon gas.
-
Optional but recommended: Immediately treat the cleaned substrates with UV-Ozone for 15 minutes to remove any residual organic contaminants and to enhance the surface wettability.
Solution Preparation
The concentration of the this compound solution is a critical parameter that influences the final thickness of the spin-coated film.
-
Prepare a stock solution of this compound in a suitable organic solvent such as chloroform, chlorobenzene, or tetrahydrofuran. A starting concentration in the range of 5-10 mg/mL is recommended.[2]
-
Gently heat the solution on a hot plate with magnetic stirring to ensure complete dissolution of the material. Avoid excessive heating to prevent solvent evaporation and changes in concentration.
-
Allow the solution to cool to room temperature.
-
Just before use, filter the solution through a 0.2 µm PTFE syringe filter to eliminate any particulate matter that could lead to defects in the thin film.
Spin-Coating Process
The spin-coating process should be carried out in a clean environment, preferably in a fume hood or a glovebox to minimize contamination.
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered and held firmly by the vacuum.
-
Dispense a small amount of the prepared this compound solution onto the center of the substrate. The volume of the solution will depend on the substrate size, but a typical volume for a 1x1 inch substrate is 50-100 µL.
-
Start the spin-coating program. A two-step process is often employed:
-
Step 1 (Spreading): A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): A higher spin speed (e.g., 1500-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness. For a related brominated carbazole derivative, a spin speed of 3000 rpm for 30 seconds has been reported.[3]
-
-
After the spin-coating process is complete, carefully remove the substrate from the chuck.
Post-Deposition Annealing
Annealing is a crucial step to improve the morphology, crystallinity, and charge transport properties of the organic semiconductor thin film.
-
Place the substrate with the deposited thin film on a hot plate or in a vacuum oven.
-
Anneal the film at a temperature below the material's melting point (Melting point of this compound is 127-131 °C).[1][4] A starting annealing temperature of 100 °C for 10 minutes is recommended based on protocols for similar carbazole derivatives.[3]
-
After annealing, allow the substrate to cool down slowly to room temperature to prevent the formation of cracks in the film.
Solvent vapor annealing can also be employed to enhance the molecular ordering of the thin film.
-
Place the substrate with the deposited film in a sealed container, such as a desiccator.
-
In the same container, place a small vial containing a solvent in which this compound is sparingly soluble or a solvent with a high boiling point.
-
Allow the substrate to be exposed to the solvent vapor for a controlled period, which can range from several minutes to hours.
-
Remove the substrate from the container and allow any residual solvent to evaporate.
Data Presentation
The following table summarizes the key experimental parameters for the spin-coating of this compound thin films. These parameters can be systematically varied to optimize the film properties for a specific application.
| Parameter | Range / Value | Influence on Film Properties |
| Solution Concentration | 5 - 10 mg/mL | Higher concentration generally leads to thicker films. |
| Solvent | Chloroform, Chlorobenzene, THF | Solvent choice affects solubility, evaporation rate, and film morphology. |
| Spin Speed (Step 2) | 1500 - 4000 rpm | Higher spin speed results in thinner films. |
| Spin Time (Step 2) | 30 - 60 seconds | Longer spin times can lead to thinner and more uniform films up to a certain point. |
| Thermal Annealing Temp. | 80 - 120 °C | Affects crystallinity, grain size, and charge carrier mobility. |
| Thermal Annealing Time | 10 - 30 minutes | Influences the degree of molecular rearrangement and ordering. |
| Solvent for Vapor Annealing | Toluene, Dichloromethane, etc. | The choice of solvent and exposure time impacts the final film morphology. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the sequential steps involved in the fabrication of this compound thin films.
Caption: Workflow for this compound thin film fabrication.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 4. This compound CAS#: 1698-16-4 [m.chemicalbook.com]
Application Notes and Protocols for the Functionalization of the 10-Bromo-7H-benzo[c]carbazole Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 10-bromo-7H-benzo[c]carbazole core, a key building block in the development of advanced materials for organic electronics and novel therapeutic agents. The strategic introduction of various substituents at the 10-position allows for the fine-tuning of its photophysical and biological properties.
The 10-bromo substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This document details protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Key Functionalization Reactions
The functionalization of the this compound core is predominantly achieved through well-established cross-coupling reactions. The selection of the appropriate catalyst system, including the palladium source, ligand, and base, is crucial for achieving high reaction yields and purity.
Suzuki-Miyaura Coupling: Arylation and Vinylation
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, allowing for the introduction of a wide array of aryl and vinyl substituents at the 10-position of the benzo[c]carbazole core.
General Reaction Scheme:
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 10-amino-7H-benzo[c]carbazole derivatives. This reaction is pivotal for creating materials with tailored charge-transport properties and for the development of biologically active compounds.
General Reaction Scheme:
Sonogashira Coupling: Alkynylation
The Sonogashira coupling is the method of choice for introducing terminal alkynes at the 10-position, which can serve as versatile precursors for further synthetic transformations or as integral parts of extended π-conjugated systems.
General Reaction Scheme:
Heck Coupling: Alkenylation
The Heck reaction provides a pathway to introduce alkenyl groups at the 10-position, offering another avenue for extending the π-conjugation of the benzo[c]carbazole system.
General Reaction Scheme:
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the functionalization of the this compound core based on analogous reactions in the literature.
Table 1: Suzuki-Miyaura Coupling Conditions and Reported Yields for Aryl Halides
| Entry | Aryl Halide | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 10-Bromo-7-phenyl-7H-benzo[c]carbazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 10-Bromo-7-alkyl-7H-benzo[c]carbazole | Naphthylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 110 | 24 | 75-85 |
Table 2: Buchwald-Hartwig Amination Conditions and Reported Yields for Aryl Halides
| Entry | Aryl Halide | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 10-Bromo-7-phenyl-7H-benzo[c]carbazole | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-95 |
| 2 | This compound | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| 3 | 10-Bromo-7-alkyl-7H-benzo[c]carbazole | Diphenylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Toluene | 100 | 20 | 75-90 |
Table 3: Sonogashira and Heck Coupling Conditions for Aryl Halides
| Entry | Reaction Type | Aryl Halide | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | THF | 65 | 12 | 75-90 |
| 2 | Sonogashira | 10-Bromo-7-phenyl-7H-benzo[c]carbazole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5), CuI (10) | i-Pr₂NH | DMF | 80 | 8 | 80-95 |
| 3 | Heck | This compound | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 110 | 24 | 60-75 |
Table 4: Photophysical Properties of Functionalized 7H-benzo[c]carbazole Derivatives
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent |
| 7H-benzo[c]carbazole | 292, 322, 337 | 350, 365 | 0.35 | Cyclohexane |
| 10-Phenyl-7H-benzo[c]carbazole | ~350 | ~420 | Not Reported | Toluene |
| 10-(Naphthalen-1-yl)-7H-benzo[c]carbazole | ~365 | ~440 | Not Reported | THF |
| 10-(Pyren-1-yl)-7H-benzo[c]carbazole | ~380 | ~460, 485 | ~0.6 | Dichloromethane |
Experimental Protocols
The following are detailed, generalized protocols for the key functionalization reactions of this compound. Note: These protocols are starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., XPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a dried Schlenk flask, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and stir for 10-15 minutes at room temperature to form the active catalyst.
-
Add the this compound and the amine.
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 4-6 mol%)
-
Amine base (e.g., Triethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Functionalization pathways for this compound.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 10-Bromo-7H-benzo[c]carbazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura cross-coupling reaction for 10-Bromo-7H-benzo[c]carbazole.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most critical parameters to check first?
A1: For challenging substrates like this compound, which is a large, electron-rich, and potentially catalyst-inhibiting N-heterocycle, several factors are crucial:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). This involves using degassed solvents and proper Schlenk line or glovebox techniques.
-
Catalyst Choice and Activity: Not all palladium catalysts are equally effective. For electron-rich aryl bromides and N-heterocyclic compounds, bulky electron-rich phosphine ligands are often required. Consider starting with a pre-catalyst like Pd₂(dba)₃ with a ligand such as SPhos or XPhos, or a pre-formed catalyst like XPhos Pd G3.
-
Solvent and Base Selection: The solubility of this compound can be a significant issue. A solvent system that can dissolve both the organic substrate and the inorganic base is essential. Common choices include mixtures of ethereal solvents (e.g., dioxane, THF) or aromatic hydrocarbons (e.g., toluene) with water. The choice of base is also critical and is often interdependent with the solvent.
Q2: I am observing significant amounts of boronic acid homocoupling. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen or an inappropriate base. To mitigate this:
-
Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove any dissolved oxygen, which can facilitate the oxidative homocoupling of the boronic acid.
-
Base Selection: A strong base is necessary to activate the boronic acid for transmetalation, but an overly strong or poorly soluble base can lead to side reactions. Consider screening bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can also influence the rate of boronic acid decomposition.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and minimize homocoupling.
Q3: My starting material, this compound, is poorly soluble in common Suzuki coupling solvents. What can I do?
A3: Solubility is a common challenge with large polycyclic aromatic compounds. Here are some strategies to address this:
-
Solvent Screening: A wider range of solvents should be screened. Consider polar aprotic solvents like DMF or DMSO, although these can sometimes complicate product isolation. Toluene or dioxane in combination with a co-solvent like water are often good starting points.
-
Elevated Temperatures: Increasing the reaction temperature can improve the solubility of your starting material. However, be mindful of potential decomposition of your reactants or catalyst at very high temperatures.
-
Phase-Transfer Catalysts: For biphasic solvent systems (e.g., Toluene/H₂O), adding a phase-transfer catalyst can help to shuttle the reactants between the two phases, improving the reaction rate even with limited solubility.
Q4: I am seeing evidence of debromination of my starting material. What causes this and how can I prevent it?
A4: Debromination, or hydrodehalogenation, is a common side reaction in Suzuki couplings. It can be caused by:
-
High Temperatures: Running the reaction at a lower temperature can sometimes reduce the rate of debromination relative to the desired cross-coupling.
-
Inappropriate Ligand: The choice of ligand can influence the relative rates of reductive elimination (product formation) and side reactions like β-hydride elimination which can lead to debromination. Using a bulky, electron-rich ligand can often favor the desired pathway.
-
Base and Solvent Effects: The nature of the base and solvent can also play a role. Experimenting with different base and solvent combinations may be necessary.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of palladium pre-catalyst and ligand. Consider using a more robust pre-catalyst (e.g., XPhos Pd G3). |
| Insufficiently Inert Atmosphere | Ensure all solvents are thoroughly degassed. Use proper Schlenk line or glovebox techniques. | |
| Poor Solubility of Starting Material | Screen a wider range of solvents (e.g., Toluene, Dioxane, DMF, with or without water). Increase reaction temperature. | |
| Inappropriate Base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered for better solubility and reactivity. | |
| Significant Homocoupling of Boronic Acid | Oxygen in the Reaction Mixture | Improve degassing procedure for solvents and the reaction setup. |
| Base-Promoted Decomposition | Try a milder or different base (e.g., switch from K₃PO₄ to K₂CO₃). | |
| High Concentration of Boronic Acid | Consider slow addition of the boronic acid to the reaction mixture. | |
| Debromination of Starting Material | High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Unfavorable Ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos). | |
| Incomplete Conversion | Insufficient Reaction Time or Temperature | Increase the reaction time or incrementally increase the temperature while monitoring for side product formation. |
| Catalyst Deactivation | The N-H group of the carbazole may be interfering with the catalyst. Consider N-protection of the carbazole if other optimization strategies fail. |
Experimental Protocols
Initial Screening Conditions for Suzuki Coupling of this compound
This protocol provides a starting point for optimizing the reaction. It is recommended to run small-scale parallel reactions to screen different catalysts, ligands, bases, and solvents.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, weigh the palladium pre-catalyst and the ligand and add them to the Schlenk tube.
-
Add the degassed solvent system to the Schlenk tube via syringe.
-
Seal the tube and place it in a preheated heating block or oil bath (e.g., at 100 °C).
-
Stir the reaction mixture vigorously for the desired time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Screening of Reaction Conditions
The following tables summarize typical starting points for screening different reaction parameters based on literature for analogous carbazole and N-heterocyclic systems.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd₂(dba)₃ (2) | SPhos (4) | Moderate to Good | Good starting point for many N-heterocycles. |
| Pd(OAc)₂ (2) | XPhos (4) | Moderate to Good | Another effective ligand for challenging couplings. |
| XPhos Pd G3 (2) | - | Good to Excellent | Air and moisture stable pre-catalyst, often highly active. |
| Pd(PPh₃)₄ (5) | - | Low to Moderate | May not be active enough for this substrate. |
Table 2: Base and Solvent Screening
| Base (equiv.) | Solvent System | Temperature (°C) | Typical Yield Range |
| K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | Good |
| Cs₂CO₃ (2.0) | Toluene/H₂O (4:1) | 110 | Moderate to Good |
| K₂CO₃ (2.0) | DMF | 120 | Moderate |
| Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | Low to Moderate |
Visualizations
Suzuki-Miyaura Catalytic Cycle
A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.
Technical Support Center: Purification of Crude 10-Bromo-7H-benzo[c]carbazole by Sublimation
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing sublimation for the purification of crude 10-Bromo-7H-benzo[c]carbazole. It provides answers to frequently asked questions, a troubleshooting guide for common issues, a detailed experimental protocol, and a workflow diagram to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is sublimation and why is it used for purifying this compound?
A1: Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into a gaseous state without passing through a liquid phase. The gaseous compound then crystallizes on a cold surface, leaving non-volatile impurities behind. This method is particularly suitable for this compound due to its thermal stability, which allows it to be vaporized without decomposition.[1][2][3]
Q2: What are the key parameters to control during the sublimation of this compound?
A2: The two primary parameters to control are temperature and pressure. The temperature must be high enough to induce sublimation but below the compound's decomposition point. The pressure is reduced to lower the sublimation temperature, preventing thermal degradation.[1][4]
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a white to light gray or light yellow powder or crystalline solid.[5][6]
Q4: How can I determine the purity of the sublimed this compound?
A4: Purity can be assessed using various analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and melting point determination. A sharp melting point close to the literature value (127-131 °C) is a good indicator of high purity.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No sublimation occurs. | 1. The temperature is too low. 2. The vacuum is not sufficient (pressure is too high).[1] | 1. Gradually increase the temperature of the heating bath. 2. Check the vacuum system for leaks and ensure the pump is functioning correctly. |
| The compound melts instead of subliming. | The temperature is too high, or the pressure is not low enough.[1] | 1. Reduce the heating temperature. 2. Improve the vacuum to further lower the sublimation point. |
| Sublimate is collecting on the walls of the apparatus instead of the cold finger. | The temperature gradient between the heating source and the cold finger is not optimal. The walls of the apparatus may be too cool. | 1. Ensure the cold finger is properly cooled and positioned. 2. Gently heat the sides of the sublimation apparatus with a heat gun to encourage migration of the compound to the cold finger. |
| The sublimed crystals appear wet or pasty. | Condensation of atmospheric water on the cold finger before or during the sublimation process.[1] | 1. Ensure the crude material is completely dry before starting. 2. Add the cooling medium to the cold finger just before you start heating the sample. |
| The yield of purified material is low. | 1. Sublimation was not run for a sufficient amount of time. 2. Some material may have been lost if the vacuum was released while the apparatus was still hot. | 1. Continue the sublimation until all the crude material has sublimed. 2. Allow the apparatus to cool completely to room temperature before releasing the vacuum. |
| The crude material turns dark or chars. | The heating temperature is too high, causing decomposition. | Immediately reduce the heating temperature. It is crucial to stay below the decomposition temperature of the compound. |
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₀BrN |
| Molecular Weight | 296.17 g/mol [5] |
| Appearance | White to light gray to light yellow powder/crystal[5][6] |
| Melting Point | 127 - 131 °C[5] |
Recommended Starting Parameters for Sublimation
| Parameter | Recommended Starting Range | Notes |
| Temperature | 110 - 140 °C | Start at the lower end and gradually increase. The optimal temperature will be below the melting point at the operating pressure. |
| Pressure | 0.1 - 1 mmHg | A good quality vacuum pump is required. |
| Time | 2 - 6 hours | Dependent on the scale of the purification. |
Experimental Protocol: Sublimation of this compound
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Preparation of the Crude Material: Ensure the crude this compound is completely dry. If necessary, dry the material in a vacuum oven.
-
Apparatus Setup:
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Place a small amount of the crude material at the bottom of a clean, dry sublimation apparatus.
-
Lightly grease the joint of the cold finger and insert it into the sublimation apparatus.
-
Clamp the apparatus securely to a stand.
-
-
Applying Vacuum:
-
Connect the side arm of the sublimation apparatus to a vacuum pump via thick-walled tubing and a cold trap.
-
Gradually apply the vacuum and check for any leaks in the system.
-
-
Cooling the Cold Finger:
-
Once a stable vacuum is achieved, fill the cold finger with a cooling medium such as ice water or a dry ice/acetone slurry.
-
-
Heating the Sample:
-
Begin to gently heat the bottom of the sublimation apparatus using a heating mantle or an oil bath.
-
Slowly increase the temperature until sublimation is observed. The solid will start to deposit as crystals on the cold finger.
-
-
Monitoring the Sublimation:
-
Continue the process until all the volatile material has sublimed from the bottom of the apparatus.
-
-
Collection of the Purified Product:
-
Turn off the heat and allow the apparatus to cool completely to room temperature under vacuum. This is a critical step to prevent loss of product.
-
Once cooled, carefully and slowly release the vacuum.
-
Remove the cold finger and scrape the purified crystalline this compound onto a clean, tared watch glass.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Assess the purity by measuring the melting point and/or using other analytical techniques (GC, HPLC).
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the sublimation purification of this compound.
References
Technical Support Center: 10-Bromo-7H-benzo[c]carbazole in OLED Devices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Bromo-7H-benzo[c]carbazole in the context of Organic Light-Emitting Diode (OLED) device fabrication and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an OLED device?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known behavior of carbazole-based materials in OLEDs, several potential degradation mechanisms can be inferred. These include:
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Photodegradation: Exposure to high-energy photons, particularly UV light, can induce photochemical reactions. For carbazole derivatives, this can lead to bond cleavage, such as the C-N bond, resulting in the formation of non-emissive species and a subsequent decrease in device efficiency.
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Thermal Degradation: Although benzo[c]carbazole derivatives are known for their high thermal stability, prolonged operation at elevated temperatures can lead to decomposition.[1][2] This can be a concern during thermal evaporation processes in device fabrication.
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Electrochemical Instability: Under electrical stress, the molecule can undergo irreversible oxidation or reduction. This can lead to the formation of charge traps and non-emissive byproducts, resulting in an increased driving voltage and decreased luminance over time. For some carbazole derivatives, irreversible oxidation at the 3-position of the carbazole unit has been observed.
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Morphological Instability: Thin films of organic materials can undergo changes in their morphology, such as crystallization, over time.[3] These changes can create grain boundaries that act as quenching sites for excitons and hinder charge transport, ultimately degrading device performance.[3]
Q2: What are common issues encountered during the synthesis of this compound?
The synthesis of this compound typically involves the bromination of 7H-benzo[c]carbazole using a brominating agent like N-bromosuccinimide (NBS).[4] Potential issues during synthesis include:
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Over-bromination: The use of excess brominating agent or unsuitable reaction conditions can lead to the formation of di- or poly-brominated products. Careful control of stoichiometry and reaction temperature is crucial.
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Isomeric Impurities: Depending on the reaction conditions, bromination can occur at different positions on the benzo[c]carbazole core, leading to the formation of isomeric impurities that can be difficult to separate.
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Incomplete Reaction: Insufficient reaction time or temperature may lead to a low yield of the desired product, with a significant amount of starting material remaining.
Q3: What are the recommended purification methods for this compound for OLED applications?
High purity of the organic materials is critical for optimal OLED performance.[5] Impurities can act as charge traps or quenching centers, severely limiting device efficiency and lifetime. Recommended purification techniques include:
-
Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials and byproducts.
-
Recrystallization: This technique can be effective in removing impurities with different solubilities.
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Gradient Sublimation: For achieving the high purity required for electronic-grade materials, gradient sublimation under high vacuum is the preferred method. This process separates compounds based on their different sublimation temperatures, effectively removing less volatile and more volatile impurities.[3]
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction. | - Ensure the purity of the starting 7H-benzo[c]carbazole.- Optimize reaction time and temperature.- Use a fresh, high-purity brominating agent (e.g., recrystallized NBS). |
| Presence of multiple spots on TLC/HPLC | Formation of over-brominated byproducts or isomeric impurities. | - Carefully control the stoichiometry of the brominating agent.- Perform the reaction at a lower temperature to improve selectivity.- Employ a multi-step purification process involving both column chromatography and recrystallization. |
| Material discolors after purification | Oxidation or presence of residual solvent/impurities. | - Handle and store the purified material under an inert atmosphere (e.g., nitrogen or argon).- Ensure complete removal of solvents by drying under high vacuum.- If oxidation is suspected, consider purification techniques that minimize exposure to air and light. |
OLED Device Fabrication and Testing
| Issue | Possible Cause | Troubleshooting Steps |
| High turn-on voltage | Poor charge injection or transport; presence of impurities. | - Ensure proper energy level alignment between the this compound layer and adjacent layers.- Verify the purity of the material using techniques like gradient sublimation.- Optimize the thickness of the organic layers. |
| Low device efficiency (EQE) | Poor charge balance; exciton quenching by impurities. | - Use this compound with the highest possible purity.- Adjust the thickness of the hole-transporting and electron-transporting layers to achieve better charge balance.- Ensure there is no intermixing of layers during fabrication. |
| Rapid device degradation/short lifetime | Material degradation (photochemical, thermal, or electrochemical); morphological instability; poor encapsulation. | - Operate the device at a moderate brightness to reduce electrical stress.- Ensure the device is properly encapsulated to prevent exposure to oxygen and moisture.[3]- Investigate the thermal stability of the device architecture and consider heat sinking if necessary.- Use highly stable adjacent layer materials to minimize interfacial reactions.[3] |
| Change in emission color over time | Formation of emissive degradation products or aggregates (electroplexes/electromers). | - This is indicative of material degradation. Review the potential degradation pathways and address the underlying cause (e.g., improve encapsulation, reduce operating current).- The formation of aggregates can sometimes be mitigated by molecular design or by co-depositing with another material. |
Visualizations
Inferred Degradation Pathways
Caption: Inferred degradation pathways under various stress factors.
Experimental Workflow for Material Evaluation
Caption: A typical experimental workflow for evaluating new materials in OLEDs.
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is based on general procedures for the bromination of carbazoles.
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Dissolution: Dissolve 1.0 equivalent of 7H-benzo[c]carbazole in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Brominating Agent: Slowly add a solution of 1.0-1.1 equivalents of N-bromosuccinimide (NBS) in the same solvent to the cooled reaction mixture.
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Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
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Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
Protocol 2: OLED Device Fabrication by Thermal Evaporation (General)
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Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and then treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
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Organic Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr). Sequentially deposit the organic layers, including the hole injection layer (HIL), hole transport layer (HTL), the emissive layer (EML) containing this compound (either as a host or an emitter), electron transport layer (ETL), and electron injection layer (EIL). The deposition rates and thicknesses should be carefully controlled using a quartz crystal monitor.
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Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., LiF/Al or Ca/Ag) through a shadow mask to define the active area of the device.
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Encapsulation: Transfer the completed device to a glovebox with an inert atmosphere (O₂ and H₂O levels < 1 ppm) and encapsulate it using a glass lid and UV-curable epoxy resin to protect the device from atmospheric degradation.
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general knowledge of carbazole chemistry and OLED technology. Researchers should always consult relevant literature and safety data sheets before conducting any experiments.
References
- 1. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Enhancing the Efficiency of 10-Bromo-7H-benzo[c]carbazole Based OLEDs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of developing and optimizing Organic Light-Emitting Diodes (OLEDs) based on 10-Bromo-7H-benzo[c]carbazole and its derivatives.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the fabrication and testing of your this compound based OLEDs.
| Problem | Potential Cause | Suggested Solution |
| Low External Quantum Efficiency (EQE) | Poor Charge Carrier Balance: this compound and its derivatives are often strong hole transporters. An imbalance between hole and electron injection/transport can lead to the recombination zone being outside the emissive layer (EML). | Device Architecture Modification: - Adjust Layer Thickness: Systematically vary the thickness of the hole-transporting layer (HTL) and electron-transporting layer (ETL) to confine charge recombination within the EML. - Incorporate a Bipolar Host: Utilize a host material that possesses both hole and electron transporting capabilities to improve charge balance within the EML. - Add Exciton Blocking Layers (EBLs): Introduce an electron-blocking layer between the EML and HTL, or a hole-blocking layer between the EML and ETL, to confine excitons within the emissive layer. |
| Triplet Energy Mismatch: In phosphorescent OLEDs (PhOLEDs), if the triplet energy (ET) of the this compound host is lower than that of the phosphorescent dopant, reverse energy transfer can occur, quenching the emission. | Material Selection: - Verify Triplet Energies: Ensure the triplet energy of the host material is at least 0.1-0.2 eV higher than that of the dopant. - Select an Appropriate Host: If a mismatch is identified, a different host material with a higher triplet energy should be considered. | |
| Material Impurity: Impurities within the this compound or other organic layers can act as non-radiative recombination centers or charge traps, significantly reducing device efficiency.[1] | Material Purification: - Use High-Purity Materials: Source sublimation-grade materials (>99.9% purity) whenever possible. - Implement Rigorous Purification: If synthesizing in-house, ensure thorough purification steps such as column chromatography and sublimation are performed.[1] | |
| High Efficiency Roll-off at Increased Brightness | Exciton Quenching: At high current densities, triplet-triplet annihilation (TTA) and triplet-polaron quenching (TPQ) become more prevalent, leading to a decrease in efficiency. | Dopant Concentration Optimization: - Systematic Variation: Test different dopant concentrations (e.g., 5%, 10%, 15%) to find the optimal balance that minimizes self-quenching and TTA. |
| Poor Film Morphology: Crystalline domains or a non-uniform film can create quenching sites and impede charge transport. | Deposition Parameter Optimization: - Control Deposition Rate and Substrate Temperature: Optimize the conditions during thermal evaporation or spin-coating to promote the formation of smooth, amorphous thin films. | |
| Device Instability and Short Lifespan | Environmental Degradation: Exposure to oxygen and moisture, especially during and after fabrication, can rapidly degrade the organic materials and the reactive metal cathode. | Encapsulation and Inert Environment: - Fabricate in a Glovebox: Handle all sensitive materials and perform device fabrication under an inert nitrogen atmosphere. - Encapsulate the Device: Use glass lids with UV-curable epoxy and a getter material to protect the device from atmospheric contaminants. |
| Interfacial Degradation: Chemical reactions or intermixing at the interfaces between different organic layers or between the organic layers and the electrodes can create defects over time. | Interface Engineering: - Maintain High Vacuum: Ensure a high vacuum is maintained throughout the deposition process to create clean interfaces. - Utilize Interlayers: Employ thin interlayer materials to prevent direct contact between potentially reactive species. |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in OLEDs?
A1: this compound is a valuable material in OLEDs for several reasons. Its fused-ring carbazole structure provides good thermal stability and hole-transporting properties.[2][3] The bromine atom serves as a reactive site for further chemical modifications, such as Suzuki-Miyaura coupling, allowing for the synthesis of more complex molecules with tailored electronic properties to optimize charge transport and emission characteristics.[1] Additionally, the heavy bromine atom can enhance spin-orbit coupling, which can be beneficial for improving the efficiency of Thermally Activated Delayed Fluorescence (TADF) materials by facilitating reverse intersystem crossing.[4]
Q2: How does the purity of this compound impact OLED performance?
A2: The purity of all organic materials used in an OLED, including this compound, is critical. Impurities can introduce non-radiative decay pathways, quench luminescence, and create charge traps within the device.[1] These effects can significantly reduce the external quantum efficiency (EQE), increase the operating voltage, and shorten the device's operational lifetime.[1] Therefore, using high-purity, sublimation-grade materials is essential for achieving high-performance OLEDs.
Q3: What role does this compound typically play in the OLED device stack?
A3: Given its inherent hole-transporting characteristics, this compound and its derivatives are commonly used as host materials in the emissive layer (EML), particularly for phosphorescent or TADF emitters.[5] They can also be functionalized to act as hole-transporting layers (HTLs) or electron-blocking layers (EBLs) to improve charge balance and confine excitons within the EML.[5]
Q4: What are some common molecular design strategies to improve the efficiency of this compound-based materials?
A4: A primary strategy involves using the bromine atom as a handle for palladium-catalyzed cross-coupling reactions.[1] By attaching different electron-donating or electron-accepting groups, researchers can:
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Tune HOMO/LUMO energy levels to improve charge injection from adjacent layers.
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Create bipolar molecules by incorporating electron-transporting moieties to achieve better charge balance within a single material.
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Extend the π-conjugated system to modify the emission color and photophysical properties.[1]
Q5: Can this compound be used in solution-processed OLEDs?
A5: While many high-performance OLEDs are fabricated via vacuum thermal evaporation, solution processing is a cost-effective alternative. To make this compound suitable for solution processing, it can be chemically modified by attaching soluble side chains. This improves its solubility in common organic solvents, allowing for device fabrication via techniques like spin-coating.
Quantitative Data Summary
The following tables summarize the performance of OLEDs based on various carbazole derivatives, providing a benchmark for researchers working with similar compounds.
Table 1: Performance of OLEDs using Brominated Carbazole Derivatives
| Host Material | Dopant | Max. EQE (%) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Device Architecture | Ref. |
| Br-DMIC-TRZ | Green PhOLED | 29.8% improvement over non-brominated host | - | - | - | [4] |
| Br-DMIC-TRZ | Red PhOLED | 21.4% improvement over non-brominated host | - | - | - | [4] |
| Br-DMIC-TRZ | Blue PhOLED | 24.4% improvement over non-brominated host | - | - | - | [4] |
Table 2: Performance of OLEDs with Fused-Ring Carbazole Host Materials
| Host Material | Dopant (wt%) | Max. EQE (%) | Power Eff. (lm/W) | Current Eff. (cd/A) | Device Architecture | Ref. |
| pBCb2Cz | FIrpic (6%) | 23.0 | 34.6 | 38.3 | ITO/DNTPD/TAPC/pBCb2Cz :FIrpic/B3PYMPM/LiF/Al | [6] |
| mDCzPF | PtNON (blue) | 18.3 | - | - | Not Specified | [7] |
| PCzMSi | FIrpic | 11.9 | 9.4 | 22.8 | Solution-processed | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Benzo[c]carbazole Derivative via Suzuki-Miyaura Coupling
This protocol provides a general methodology for modifying this compound.
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Reactant Preparation: In a nitrogen-filled glovebox, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and K2CO3 (3 equivalents) to a Schlenk flask.
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Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
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Reaction: Heat the mixture to reflux (e.g., 90-100 °C) under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry it over anhydrous MgSO4, and concentrate it under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel. Further purification for high-purity electronic-grade material should be performed by temperature-gradient sublimation under high vacuum (<10-5 Torr).
Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation
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Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
Layer Deposition: Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (<10-6 Torr).
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of a suitable HIL material (e.g., HAT-CN).
-
Hole Transporting Layer (HTL): Deposit a 40 nm layer of an HTL material (e.g., NPB).
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Emissive Layer (EML): Co-evaporate the this compound-based host material and the desired dopant (e.g., a phosphorescent emitter) at a specific weight ratio (e.g., 9:1) to form a 20 nm thick layer. The deposition rates should be carefully controlled to achieve the desired doping concentration.
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Electron Transporting Layer (ETL): Deposit a 30 nm layer of an ETL material (e.g., TPBi).
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Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF).
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Cathode: Deposit a 100 nm layer of Aluminum (Al).
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Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid, UV-curable epoxy, and a moisture getter to prevent degradation from air and moisture.
Visualizations
Caption: Troubleshooting workflow for low OLED efficiency.
Caption: OLED fabrication workflow via thermal evaporation.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 10-Bromo-7H-benzo[c]carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10-Bromo-7H-benzo[c]carbazole.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of brominating 7H-benzo[c]carbazole with N-bromosuccinimide (NBS).
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material, 7H-benzo[c]carbazole, is still present, consider extending the reaction time. Ensure the reaction is stirred efficiently. |
| Degradation of N-bromosuccinimide (NBS). | Use a fresh batch of NBS. NBS can degrade over time, leading to lower reactivity. | |
| Suboptimal reaction temperature. | The reaction is typically carried out at temperatures ranging from 0°C to room temperature.[1] If the reaction is sluggish, a slight increase in temperature may be beneficial. However, be cautious as higher temperatures can promote the formation of byproducts. | |
| Presence of Multiple Products in the Final Mixture | Over-bromination leading to di- or tri-brominated byproducts. | Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NBS for mono-bromination. Adding NBS portion-wise or as a solution in the reaction solvent can help maintain control.[2] |
| Formation of isomeric byproducts. | The regioselectivity of the bromination can be influenced by the solvent and temperature. While the 10-position is generally favored, other isomers may form. Purification by column chromatography is typically required to isolate the desired isomer. | |
| Unreacted starting material (7H-benzo[c]carbazole). | This indicates an incomplete reaction. See "Low Yield" section for solutions. Ensure accurate measurement of starting materials. | |
| Difficulty in Purifying the Product | Byproducts have similar polarity to the desired product. | Optimize the mobile phase for silica gel column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: Based on the typical bromination reaction of carbazole derivatives with NBS, the most common byproducts are:
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Unreacted 7H-benzo[c]carbazole: The starting material may not fully react.
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Di-brominated 7H-benzo[c]carbazoles: Over-bromination can lead to the addition of a second bromine atom to the aromatic ring.
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Isomeric mono-brominated 7H-benzo[c]carbazoles: While the 10-position is the target, bromination can potentially occur at other positions on the benzo[c]carbazole core, leading to a mixture of isomers.
Q2: How can I minimize the formation of di-brominated byproducts?
A2: The formation of di-brominated byproducts is primarily due to over-bromination. To minimize this, you should:
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Control Stoichiometry: Use a strict 1:1 molar ratio of 7H-benzo[c]carbazole to NBS. A slight excess of the carbazole can also be used to ensure all the NBS is consumed.
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Control Reagent Addition: Add the NBS slowly to the reaction mixture, either in small portions or as a dilute solution. This helps to avoid localized high concentrations of the brominating agent.
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Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0°C) can help to control the reaction rate and improve selectivity for mono-bromination.[1]
Q3: What is the best way to purify this compound?
A3: The most commonly cited method for purification is silica gel column chromatography.[1] The choice of eluent (mobile phase) is critical for separating the desired product from unreacted starting material and other byproducts. A solvent system of ethyl acetate and a non-polar solvent like hexane or petroleum ether is a good starting point. Gradient elution, where the polarity of the eluent is gradually increased, can be particularly effective. Following column chromatography, recrystallization can be performed to achieve higher purity.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
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Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value is an indicator of high purity.
Experimental Protocols Summary
The following table summarizes typical experimental conditions for the synthesis of this compound based on available literature.
| Parameter | Condition 1 [1] | Condition 2 [1] | Condition 3 [1] |
| Starting Material | 7H-benzo[c]carbazole | 7H-benzo[c]carbazole | 7H-benzo[c]carbazole |
| Brominating Agent | N-bromosuccinimide (NBS) | N-bromosuccinimide (NBS) | N-bromosuccinimide (NBS) |
| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Temperature | 0°C to Room Temperature | 0°C then Room Temperature | Room Temperature |
| Reaction Time | 24 hours | 12 hours | 24 hours |
| Purification | Extraction and Silica Column | Extraction and Silica Gel Column | Extraction and Silica Column |
Byproduct Formation Pathway
Caption: Logical workflow of the synthesis of this compound and the formation of common byproducts.
References
Technical Support Center: Enhancing Hole Transport Layer Stability with 10-Bromo-7H-benzo[c]carbazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing 10-Bromo-7H-benzo[c]carbazole to enhance the stability of hole transport layers (HTLs) in organic electronic devices, particularly perovskite solar cells.
Frequently Asked Questions (FAQs)
Q1: What are the potential benefits of using this compound in an HTL?
A1: this compound is a carbazole-based material. Carbazole derivatives are known for their high thermal stability, excellent hole-transporting capabilities, and the ability to be chemically modified to tune their electronic properties.[1] The introduction of a bromine atom, as in this compound, can offer additional advantages. Bromination can increase the non-planarity of the molecule, which may reduce aggregation and improve film quality.[2][3] Furthermore, the bromine atom could potentially passivate defects, such as iodine vacancies, at the interface between the HTL and the perovskite layer, leading to enhanced device stability.[4]
Q2: How does the bromination of carbazole derivatives impact their electronic properties?
A2: The introduction of bromine atoms onto the carbazole core can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Studies on other brominated carbazole-based dyes have shown that bromination can lead to an increase in both HOMO and LUMO levels.[2] This modification of energy levels is a critical factor in ensuring efficient hole extraction from the perovskite layer and effective blocking of electrons, thereby improving the overall performance of the solar cell.
Q3: Is this compound soluble in common organic solvents for solution processing?
A3: While specific solubility data for this compound is not extensively published, carbazole-based materials are typically soluble in common organic solvents used for thin-film deposition, such as chloroform, chlorobenzene, and toluene.[5] The solubility will depend on the concentration and the specific processing conditions. It is recommended to perform small-scale solubility tests before preparing larger batches of solutions for spin coating.
Q4: What are the expected thermal stability characteristics of this compound?
Troubleshooting Guides
Issue 1: Poor Film Quality (Pinholes, Aggregation)
-
Symptom: The spin-coated HTL film appears non-uniform, with visible pinholes or aggregates when inspected under a microscope. This can lead to short-circuiting of the device.
-
Possible Causes & Solutions:
-
Inadequate Solubility: The material may not be fully dissolved in the chosen solvent.
-
Solution: Try gentle heating or longer sonication to ensure complete dissolution. Consider testing alternative solvents like chlorobenzene or a solvent mixture.
-
-
Solution Concentration: The concentration of the this compound solution may be too high, leading to aggregation upon solvent evaporation.
-
Solution: Experiment with a range of lower concentrations (e.g., 5-10 mg/mL).[5]
-
-
Spin Coating Parameters: The spin speed and acceleration may not be optimized for the solution's viscosity and solvent evaporation rate.
-
Solution: Adjust the spin speed (typically in the range of 1000-4000 rpm) and duration to achieve a uniform film.[5] A two-step spin-coating program can sometimes improve film quality.
-
-
Substrate Cleanliness: Contaminants on the substrate can act as nucleation sites for aggregation.
-
Solution: Ensure a rigorous substrate cleaning procedure is followed, typically involving sequential sonication in detergents, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.[5]
-
-
Issue 2: Low Power Conversion Efficiency (PCE)
-
Symptom: The fabricated solar cell exhibits a lower-than-expected PCE, which could be due to a low fill factor (FF), short-circuit current density (Jsc), or open-circuit voltage (Voc).
-
Possible Causes & Solutions:
-
Energy Level Mismatch: The HOMO level of the this compound HTL may not be well-aligned with the valence band of the perovskite layer, leading to inefficient hole extraction.
-
Solution: Characterize the energy levels of your material using cyclic voltammetry. While challenging to modify post-synthesis, this information is crucial for understanding device performance.
-
-
Poor HTL/Perovskite Interface: A poor physical or electronic contact at the HTL/perovskite interface can lead to charge recombination.
-
Solution: Ensure the perovskite layer is of high quality before depositing the HTL. The potential for bromine to passivate iodine vacancies can be beneficial here.[4]
-
-
Suboptimal HTL Thickness: If the HTL is too thin, it may not provide complete coverage, leading to shunting. If it's too thick, it can increase the series resistance of the device.
-
Solution: Optimize the film thickness by adjusting the solution concentration and spin-coating parameters.
-
-
Issue 3: Rapid Device Degradation
-
Symptom: The solar cell's performance degrades quickly when exposed to ambient conditions or under continuous illumination.
-
Possible Causes & Solutions:
-
Moisture and Oxygen Ingress: The HTL may not be providing an adequate barrier against environmental factors.
-
Solution: The hydrophobicity of the HTL is crucial. Carbazole-based HTLs can be more hydrophobic than standard materials like PEDOT:PSS, which is advantageous for stability.[7] Ensure the device is properly encapsulated.
-
-
Interfacial Instability: Chemical reactions or degradation at the HTL/perovskite or HTL/electrode interface can occur.
-
Solution: The use of a stable, brominated carbazole derivative is a step towards mitigating this. The inherent stability of the carbazole core is beneficial.
-
-
Ion Migration: Mobile ions from the perovskite layer can migrate into the HTL, causing degradation.
-
Solution: A dense and uniform HTL film can help to suppress ion migration.
-
-
Quantitative Data
Direct performance data for this compound is not yet widely published. However, the following table presents a comparison of a brominated carbazole-based self-assembled monolayer (SAM), Br-2PACz, with its non-brominated counterpart and the standard HTL material PEDOT:PSS in perovskite solar cells, illustrating the potential benefits of bromination.
| Hole Transport Layer | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) | Long-Term Stability (after 4224 hours in N2) |
| Br-2PACz | 19.51%[8] | Not Specified | Not Specified | Not Specified | Maintained 80.2% of initial efficiency[4] |
| 2PACz | 18.44%[8] | Not Specified | Not Specified | Not Specified | Significantly more stable than PEDOT:PSS[4] |
| PEDOT:PSS | 16.33%[8] | Not Specified | Not Specified | Not Specified | Exhibited faster decay and higher PCE decrease[4] |
Table 1: Performance comparison of a brominated carbazole (Br-2PACz), a non-brominated carbazole (2PACz), and PEDOT:PSS as HTLs in perovskite solar cells.
Experimental Protocols
Protocol 1: Synthesis of this compound (General Approach)
This is a generalized protocol based on common synthesis methods for brominated carbazoles. Specific reaction conditions may need optimization.
-
Starting Material: Begin with 7H-benzo[c]carbazole.
-
Bromination: Dissolve 7H-benzo[c]carbazole in a suitable solvent such as dichloromethane (DCM) or chloroform.
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Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the reaction mixture at room temperature. The molar ratio of NBS to the carbazole will determine the degree of bromination. For mono-bromination, a 1:1 ratio is a good starting point.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a sodium thiosulfate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Fabrication of the HTL by Spin Coating
-
Substrate Preparation:
-
Sequentially sonicate ITO-coated glass substrates in a cleaning agent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15-20 minutes immediately before use to improve the wettability.
-
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene or chloroform) at a concentration of 5-10 mg/mL.
-
Stir the solution on a hotplate at a low temperature (e.g., 40-60 °C) until the material is fully dissolved.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter.
-
-
Spin Coating:
-
Transfer the cleaned substrates and the HTL solution into a nitrogen-filled glovebox.
-
Place a substrate on the spin coater chuck.
-
Dispense an appropriate amount of the HTL solution (e.g., 50 µL) onto the center of the substrate.
-
Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds. The optimal parameters will depend on the desired film thickness and the solution properties.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate inside the glovebox.
-
Anneal the film at a temperature of 80-120 °C for 10-15 minutes to remove any residual solvent.
-
-
Film Characterization (Optional):
-
Characterize the film thickness using a profilometer.
-
Analyze the surface morphology using atomic force microscopy (AFM).
-
Measure the optical properties using UV-Vis spectroscopy.
-
Visualizations
References
- 1. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. osti.gov [osti.gov]
- 8. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 10-Bromo-7H-benzo[c]carbazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing impurities during the synthesis of 10-Bromo-7H-benzo[c]carbazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and straightforward method is the electrophilic bromination of 7H-benzo[c]carbazole using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Q2: What are the primary impurities I should be concerned about in this synthesis?
A2: The main impurities to monitor are:
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Unreacted Starting Material: Residual 7H-benzo[c]carbazole.
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Over-brominated Products: Primarily dibromo-7H-benzo[c]carbazole isomers. Due to the directing effects of the fused rings and the nitrogen atom, the second bromination is likely to occur at other activated positions on the carbazole nucleus.
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Succinimide: A byproduct from the reaction with NBS.
Q3: How can I monitor the progress of the reaction to avoid the formation of excess impurities?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material standard, you can observe the consumption of the starting material and the formation of the product and potential byproducts. It is crucial to stop the reaction once the starting material is consumed to prevent the formation of over-brominated species.
Q4: What are the recommended purification methods for obtaining high-purity this compound?
A4: A combination of purification techniques is often necessary:
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Work-up: After the reaction is complete, the mixture is typically quenched with water to precipitate the crude product. The solid is then filtered and washed to remove the solvent and water-soluble byproducts like succinimide.
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Column Chromatography: This is a highly effective method for separating the desired monobromo product from the unreacted starting material and dibromo impurities. A silica gel stationary phase with a non-polar to moderately polar eluent system (e.g., hexane-ethyl acetate gradient) is commonly used.
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Recrystallization: This is an excellent final step to enhance the purity of the product obtained after column chromatography. Suitable solvent systems for recrystallization include ethanol, methanol, or a mixture of dichloromethane and hexane.
Q5: Which analytical techniques are best suited for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide an indication of purity. Mass Spectrometry (MS) is used to confirm the molecular weight of the product and identify impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of the product during work-up or purification. 4. Inefficient extraction or isolation. | 1. Monitor the reaction by TLC and ensure the starting material is consumed. Consider a slight increase in reaction time if necessary. 2. Ensure the reaction is conducted at the optimal temperature as per the protocol (often starting at 0°C and slowly warming to room temperature). 3. Avoid excessive heat and exposure to strong light during purification. 4. Ensure proper phase separation during extraction and minimize product loss during transfers. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of brominating agent (NBS). 2. Short reaction time. 3. Low reaction temperature. | 1. Use a slight excess of NBS (1.05-1.1 equivalents). 2. Increase the reaction time and monitor by TLC until the starting material is no longer visible. 3. Allow the reaction to proceed at room temperature after the initial cooling phase. |
| Formation of Di- and Poly-brominated Impurities | 1. Excess of brominating agent (NBS). 2. High reaction temperature. 3. Prolonged reaction time after consumption of the starting material. | 1. Carefully control the stoichiometry of NBS (use no more than 1.1 equivalents for monobromination). 2. Maintain a low to moderate reaction temperature (e.g., 0°C to room temperature). 3. Stop the reaction as soon as the starting material is consumed, as monitored by TLC. |
| Product is an Oily or Gummy Solid | 1. Presence of residual solvent. 2. Mixture of product and impurities leading to melting point depression. | 1. Ensure the product is thoroughly dried under vacuum. 2. Purify the product using column chromatography followed by recrystallization to remove impurities. |
| Difficulty in Purifying by Column Chromatography | 1. Poor separation of spots on TLC. 2. Inappropriate solvent system for elution. | 1. Experiment with different TLC solvent systems to achieve better separation between the product and impurities before scaling up to column chromatography. 2. Use a shallow gradient of a more polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexane) for better resolution. |
Experimental Protocols
Synthesis of this compound
Materials:
-
7H-benzo[c]carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Silica gel for column chromatography
-
Hexane, Ethyl Acetate (HPLC grade)
Procedure:
-
In a round-bottom flask, dissolve 7H-benzo[c]carbazole (1.0 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution.
-
Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed (typically within 2-4 hours), slowly pour the reaction mixture into a beaker of cold deionized water with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with deionized water to remove DMF and succinimide.
-
Dry the crude product under vacuum.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).
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Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure.
-
For further purification, recrystallize the product from a suitable solvent such as ethanol.
-
Dry the final product under vacuum to obtain pure this compound as a solid.
Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Data Presentation
Table 1: Reaction Conditions and Purity
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Condition C (Sub-optimal) |
| NBS Equivalents | 1.05 | 1.05 | 1.5 |
| Temperature | 0°C to RT | RT | RT |
| Reaction Time | 3 hours | 8 hours | 3 hours |
| Purity by HPLC (%) | >99% | ~90% (with ~8% starting material) | ~85% (with ~12% dibromo- impurity) |
| Yield (%) | ~85% | ~75% | ~70% |
Table 2: HPLC Retention Times
| Compound | Retention Time (min) |
| 7H-benzo[c]carbazole | 5.8 |
| This compound | 7.2 |
| Di-bromo-7H-benzo[c]carbazole (isomer 1) | 8.5 |
| Di-bromo-7H-benzo[c]carbazole (isomer 2) | 8.9 |
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A decision tree to guide troubleshooting for low purity in the synthesis.
Caption: Relationship between the starting material, desired product, and a potential over-brominated impurity.
Technical Support Center: Optimizing Annealing of 10-Bromo-7H-benzo[c]carbazole Films
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the thermal annealing process for 10-Bromo-7H-benzo[c]carbazole thin films. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound films?
A1: Annealing is a critical post-deposition thermal treatment designed to improve the morphological and electronic properties of this compound films. The primary goals are to enhance molecular ordering, increase crystallinity, and reduce defects within the film. This can lead to improved charge carrier mobility and overall device performance in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
Q2: What is a suitable annealing temperature range for this compound films?
A2: While the optimal temperature must be determined experimentally for your specific setup, a general starting range is between 80°C and 120°C. It is crucial to stay below the material's melting point of 127-131°C to avoid film degradation.[1] For similar organic semiconductor films, such as pentacene-based materials, moderate annealing temperatures in the range of 50°C to 120°C have been shown to be effective.[2]
Q3: How does the annealing atmosphere affect film quality?
A3: The annealing atmosphere is a critical parameter. To prevent oxidation and chemical degradation of the this compound molecules, annealing should be performed in an inert environment, such as a nitrogen (N₂) or argon (Ar) filled glovebox, or under high vacuum.[2]
Q4: What is a typical duration for the annealing process?
A4: The optimal annealing time is dependent on the chosen temperature. Generally, annealing times can range from 10 to 60 minutes.[2] Longer annealing at lower temperatures can sometimes yield similar results to shorter durations at higher temperatures.
Q5: Can I anneal the film after depositing the top electrodes?
A5: Yes, post-fabrication annealing is a common practice. This step can help improve the interface between the this compound layer and the electrodes, potentially reducing contact resistance and enhancing charge injection/extraction.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Film Quality (e.g., high surface roughness, dewetting) | - Annealing temperature is too high, approaching the melting point. - The substrate surface was not properly cleaned. | - Systematically decrease the annealing temperature in 10°C increments. - Ensure a rigorous substrate cleaning protocol is followed prior to film deposition. |
| Low Charge Carrier Mobility | - Suboptimal molecular packing due to incorrect annealing temperature or time. - Presence of impurities or solvent residues. - Oxidation of the film. | - Perform a systematic study of annealing temperature and duration to find the optimal conditions. - Ensure high-purity source material is used. A pre-annealing soft bake at a lower temperature (e.g., 60-70°C) can help remove residual solvent. - Strictly maintain an inert atmosphere or high vacuum during annealing.[2] |
| Inconsistent Device Performance | - Non-uniform heating across the substrate. - Variations in film thickness. | - Verify the temperature uniformity of your hotplate or oven. - Optimize the spin-coating or thermal evaporation parameters to achieve uniform films. |
| Film Discoloration or Degradation | - Annealing temperature is too high, causing material decomposition. - The film has reacted with oxygen or moisture. | - Lower the annealing temperature. Consider performing thermogravimetric analysis (TGA) to determine the decomposition temperature. - Ensure the integrity of your inert atmosphere or vacuum system. |
Experimental Protocols
Protocol 1: Spin-Coating and Annealing
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Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene) to a concentration of 5-10 mg/mL. Gentle heating and stirring may be required to ensure complete dissolution.
-
Substrate Cleaning: Sequentially clean the substrates (e.g., ITO-coated glass) in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 10 minutes immediately before use.
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Film Deposition: Dispense the prepared solution onto the substrate and spin-coat at 1500-3000 rpm for 30-60 seconds to achieve the desired film thickness.
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Solvent Removal (Soft Bake): Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox. Bake at 60-70°C for 5-10 minutes to slowly remove residual solvent.
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Thermal Annealing: Increase the hotplate temperature to the desired annealing temperature (e.g., starting at 80°C) and anneal for the specified time (e.g., 20 minutes).
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Cooling: Turn off the hotplate and allow the film to cool down slowly to room temperature inside the glovebox before proceeding with further device fabrication steps.
Protocol 2: Thermal Evaporation and In-Situ Annealing
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Substrate Preparation: Follow the same cleaning procedure as in Protocol 1.
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Deposition: Place the cleaned substrate in a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Deposit this compound at a rate of 0.1-0.2 Å/s until the desired thickness is achieved.
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In-Situ Annealing: Without breaking the vacuum, heat the substrate holder to the desired annealing temperature (e.g., 90°C) and maintain for 30 minutes.
-
Cooling: Turn off the substrate heating and allow the film to cool to room temperature under vacuum before removing it from the chamber.
Quantitative Data Summary
The following table provides a general overview of the expected trends when optimizing the annealing temperature for organic semiconductor films. The exact values for this compound need to be determined experimentally.
| Annealing Temperature | Crystallite Size | Surface Roughness (RMS) | Charge Carrier Mobility | Device Efficiency (e.g., EQE in OLEDs) |
| As-deposited (No Annealing) | Small | Low | Low | Low |
| Sub-optimal (Too Low) | Moderate Increase | Slight Increase | Moderate Improvement | Moderate Improvement |
| Optimal | Significant Increase | Moderate | Maximum | Maximum |
| Above Optimal (Too High) | Decrease (due to film disruption) | High (dewetting may occur) | Decrease | Decrease |
Visualizations
Caption: Experimental workflow for fabrication and optimization.
Caption: Relationship between annealing and film properties.
References
Validation & Comparative
A Comparative Analysis of 10-Bromo-7H-benzo[c]carbazole and Other Leading Hole Transport Materials in Organic Electronics
A detailed examination of the performance characteristics of 10-Bromo-7H-benzo[c]carbazole against established hole transport materials (HTMs) reveals a promising candidate for next-generation organic electronic devices. This guide provides a comparative study of its properties alongside industry standards such as Spiro-OMeTAD, PTAA, and PEDOT:PSS, supported by experimental data and detailed methodologies.
In the rapidly evolving field of organic electronics, the development of efficient and stable hole transport materials is paramount for enhancing the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] this compound has emerged as a material of interest due to its favorable electronic properties and high thermal stability.[1][2] This comparison guide delves into the key performance metrics of this compound and contrasts them with commonly used HTMs: 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD), poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), and poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
Performance Comparison of Hole Transport Materials
A critical evaluation of HTMs involves assessing several key parameters that directly influence device efficiency and longevity. These include hole mobility, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the overall performance in a device setting. While extensive experimental data for this compound is still emerging, analysis of its structural analogs and related carbazole derivatives provides valuable insights into its potential.
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | LUMO Level (eV) | Thermal Stability |
| This compound | Data not available | Estimated ~ -5.4 to -5.7 | Estimated ~ -2.0 to -2.3 | High |
| Spiro-OMeTAD | 1.3 x 10⁻⁴ | -5.0 to -5.22 | -2.0 to -2.2 | Moderate |
| PTAA | 3-4 x 10⁻⁵ | -5.0 to -5.3 | -2.1 to -2.2 | High |
| PEDOT:PSS | 10⁻⁵ to 10⁻¹ | -5.0 to -5.2 | -3.3 to -3.7 | Moderate |
Note: The values for this compound are estimated based on data from similar carbazole derivatives. The properties of PEDOT:PSS can vary significantly depending on its formulation and processing.
Experimental Protocols
The characterization of these hole transport materials involves a suite of experimental techniques to determine their fundamental properties and evaluate their performance in devices.
Measurement of Hole Mobility
Several methods are employed to measure the hole mobility of organic semiconductors:
-
Time-of-Flight (TOF): This technique involves generating charge carriers with a laser pulse and measuring the time they take to traverse a thin film of the material under an applied electric field.
-
Space-Charge Limited Current (SCLC): By analyzing the current-voltage characteristics of a single-carrier device, the mobility can be extracted from the region where the current is limited by the buildup of space charge.
-
Impedance Spectroscopy: This method measures the AC electrical response of a device over a range of frequencies to determine charge carrier mobility and other electrical properties.
Determination of HOMO and LUMO Energy Levels
The energy levels of the frontier molecular orbitals are crucial for ensuring efficient charge injection and transport.
-
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a material.[3][4] From these potentials, the HOMO and LUMO energy levels can be estimated using the following empirical formulas:
-
EHOMO = - (Eoxonset - E1/2(Fc/Fc⁺) + 4.8) eV
-
ELUMO = - (Eredonset - E1/2(Fc/Fc⁺) + 4.8) eV where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively, and E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.
-
Device Fabrication and Characterization
The ultimate test of a hole transport material is its performance in a functional device.
-
Device Fabrication: OLEDs and OPVs are typically fabricated in a multilayer structure, often through a combination of spin coating and thermal evaporation techniques under a high-vacuum environment. The HTL is deposited between the anode (e.g., indium tin oxide, ITO) and the active organic layer.
-
Device Performance Testing: The fabricated devices are then characterized to evaluate their efficiency. For OLEDs, this includes measuring the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). For OPVs, the key metrics are the power conversion efficiency (PCE), fill factor (FF), open-circuit voltage (Voc), and short-circuit current density (Jsc).
Signaling Pathways and Experimental Workflows
The logical flow of material evaluation and device optimization can be visualized to better understand the relationships between material properties and device performance.
Figure 1. Workflow for the comparative study of hole transport materials.
References
performance comparison of 10-Bromo-7H-benzo[c]carbazole derivatives in OLEDs
Benzo[c]carbazole and its isomers are promising building blocks for OLED materials due to their rigid, planar structure and good thermal stability. These characteristics are advantageous for creating stable and efficient host and emitting materials for OLEDs. The bromine substitution on the 10-position of the 7H-benzo[c]carbazole core serves as a versatile handle for synthetic chemists to introduce various functional groups through cross-coupling reactions, enabling the fine-tuning of the material's electronic and photophysical properties.
Performance Comparison of Benzo[c]carbazole and Related Carbazole Derivatives
Table 1: Performance of Benzo[a]carbazole Derivatives as Host Materials in Red Phosphorescent OLEDs (PhOLEDs)
| Host Material | Dopant | Max. EQE (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) |
| CBC1 | Ir(piq)₃ | >20 | Not Reported | Not Reported |
| CBC2 | Ir(piq)₃ | >20 | Not Reported | Not Reported |
EQE: External Quantum Efficiency
In a study on π-conjugation-extended carbazole-benzo[a]carbazole-based compounds (CBC1 and CBC2), these materials were used as hole-transporting hosts in red PhOLEDs. By introducing a co-host system to improve charge balance, the devices achieved an impressive external quantum efficiency (EQE) of over 20%[1]. The CBC1-based device also demonstrated superior stability in lifetime tests[1].
Table 2: Performance of Carbazole-π-Imidazole Derivatives as Emitters in Non-Doped Deep-Blue OLEDs
| Emitter Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |
| BCzB-PPI | 4.43 | 11,364 | (0.157, 0.080) |
CIE: Commission Internationale de l'Éclairage
Four bipolar blue-emitting materials with carbazole, imidazole, and biphenyl units were synthesized and tested in non-doped OLEDs. The device using BCzB-PPI as the emitter exhibited deep-blue electroluminescence with a maximum EQE of 4.43% and a high luminance of 11,364 cd/m²[2].
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of well-defined steps. Below are typical experimental protocols for key processes.
OLED Fabrication by Thermal Evaporation
A common method for producing small-molecule OLEDs is through thermal evaporation in a high-vacuum environment.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: The organic layers and metal cathode are deposited onto the ITO substrate in a high-vacuum chamber (<10⁻⁶ Torr). The deposition rates for the organic materials are typically 1-2 Å/s, while the metal cathode is deposited at a higher rate. The thickness of each layer is monitored in situ using a quartz crystal microbalance. A typical device architecture is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., LiF/Al).
-
Encapsulation: After fabrication, the devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
OLED Characterization
The performance of the fabricated OLEDs is evaluated using various techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: These measurements are performed using a source meter and a photometer. The turn-on voltage, current density, luminance, and efficiencies (current, power, and external quantum efficiency) are determined from these curves.
-
Electroluminescence (EL) Spectra: The EL spectra and CIE color coordinates are measured using a spectroradiometer.
-
Device Lifetime: The operational stability of the device is tested by monitoring the luminance decay over time at a constant current density.
Experimental and Synthetic Workflows
The following diagrams illustrate the general workflows for OLED fabrication and the synthesis of carbazole-based materials.
Caption: A generalized workflow for the fabrication of OLED devices.
Caption: A conceptual synthetic route to derivatives from this compound.
References
A Comparative Guide to Purity Validation of 10-Bromo-7H-benzo[c]carbazole by HPLC and NMR Spectroscopy
For researchers, scientists, and professionals in drug development and materials science, the purity of chemical compounds is paramount to ensure the accuracy of experimental results and the quality of end-products. 10-Bromo-7H-benzo[c]carbazole, a key intermediate in organic electronics and medicinal chemistry, requires rigorous purity assessment.[1][2] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of its purity, complete with experimental protocols and comparative data.
Analytical Workflow for Purity Determination
The comprehensive purity assessment of this compound involves a multi-step process, beginning with sample preparation and proceeding through two orthogonal analytical techniques, HPLC and NMR, for robust validation.
References
comparing the photophysical properties of carbazole and benzo[c]carbazole isomers
A Comparative Guide to the Photophysical Properties of Carbazole and Benzo[c]carbazole Isomers
Introduction
Carbazole and its benzo-annulated isomers, particularly benzo[c]carbazole, are fundamental heterocyclic aromatic compounds extensively utilized in the development of functional organic materials. Their rigid planar structures and rich π-electron systems endow them with unique photophysical properties, making them excellent candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds for pharmacologically active agents.[1][2] The fusion of an additional benzene ring to the carbazole core to form benzo[c]carbazole significantly extends the π-conjugation, leading to distinct and tunable photophysical characteristics. This guide provides a comparative analysis of the key photophysical properties of carbazole and benzo[c]carbazole, supported by experimental data and detailed methodologies.
Comparative Photophysical Data
The extension of the π-conjugated system in benzo[c]carbazole, compared to carbazole, results in a bathochromic (red) shift in both its absorption and emission spectra. This is a direct consequence of the lowering of the HOMO-LUMO energy gap.
| Photophysical Property | Carbazole | Benzo[c]carbazole | Reference(s) |
| UV-Vis Absorption (λmax) | 292 nm, 323 nm (in ethanol) | 326 nm, 361 nm | [1][3][4] |
| Fluorescence Emission (λem) | 351-359.5 nm (in ethanol) | ~390 nm (in THF) | [1][3][4] |
| Fluorescence Quantum Yield (Φf) | 0.38 (in cyclohexane) | Data not readily available | [5] |
| Stokes Shift | ~28-36.5 nm (calculated from above data) | ~29 nm (calculated from above data) |
Phosphorescence Properties
Recent studies have highlighted the significant role of carbazole isomers in inducing ultralong organic phosphorescence. It has been discovered that trace amounts of carbazole isomers in commercial carbazole sources can act as charge traps, leading to the recovery of phosphorescence.[6] The phosphorescence mechanism in carbazole & benzoindole systems is complex and can be attributed to molecular phosphorescence, carbazole crystallization/dimer phosphorescence, and carbazole & benzoindole heterojunction phosphorescence. The presence of carbazole isomers can help form a charge-separated state, which reduces the radiation rate of phosphorescence, resulting in an ultralong afterglow.
Experimental Protocols
Accurate determination of photophysical properties is crucial for their comparison and application. The following are generalized protocols for key spectroscopic measurements.
UV-Vis Absorption Spectroscopy
This technique is employed to determine the wavelengths at which a molecule absorbs light, which corresponds to electronic transitions from the ground state to excited states.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : The compound of interest is dissolved in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, THF) to a concentration of approximately 10⁻⁵ M. The solvent should be transparent in the spectral region of interest.
-
Measurement :
-
A cuvette containing the pure solvent is used to record a baseline (blank).
-
The absorbance spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 250-450 nm).
-
The wavelengths of maximum absorption (λmax) are identified from the resulting spectrum.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission of light from a molecule as it returns from an excited singlet state to the ground state.
-
Instrumentation : A spectrofluorometer.
-
Sample Preparation : Samples are prepared similarly to UV-Vis spectroscopy, ensuring the concentration is low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength). Solutions are often degassed to remove dissolved oxygen, which can quench fluorescence.
-
Measurement :
-
The sample is excited at a wavelength corresponding to one of its absorption maxima (λmax).
-
The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λem) is determined from the spectrum.
-
Fluorescence Quantum Yield (Φf) Determination
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is often determined relative to a standard with a known quantum yield.
-
Methodology : The comparative method using a standard such as 9,10-diphenylanthracene (Φf = 0.90 in cyclohexane) is common.
-
Procedure :
-
The absorbance of both the sample and the standard are measured at the same excitation wavelength and are kept below 0.1.
-
The fluorescence emission spectra of both the sample and the standard are recorded under identical instrumental conditions.
-
The integrated fluorescence intensities are calculated.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where:
-
Φr is the quantum yield of the reference.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
-
Visualizations
Influence of Molecular Structure on Photophysical Properties
The following diagram illustrates the relationship between the molecular structure of carbazole and benzo[c]carbazole and their resulting photophysical properties. The addition of the benzo ring extends the π-conjugation, which lowers the energy of the molecular orbitals and results in a red-shift of the absorption and emission spectra.
Caption: Structural influence on photophysical properties.
Experimental Workflow for Photophysical Characterization
This diagram outlines the general experimental workflow for the characterization of the photophysical properties of organic molecules like carbazole and its isomers.
Caption: Workflow for photophysical characterization.
Conclusion
The comparison between carbazole and benzo[c]carbazole clearly demonstrates the impact of extending π-conjugation on the photophysical properties of aromatic compounds. The fusion of a benzene ring in benzo[c]carbazole leads to a significant red-shift in both absorption and emission spectra compared to the parent carbazole molecule.[1] This principle of tuning photophysical properties through structural modification is a cornerstone of designing novel organic materials for a wide array of applications in materials science and drug development. Further research into the structure-property relationships of other benzo-isomers of carbazole will continue to be a fruitful area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Absorption [Carbazole] | AAT Bioquest [aatbio.com]
- 4. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 5. Quantum Yield [Carbazole] | AAT Bioquest [aatbio.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Benchmarking 10-Bromo-7H-benzo[c]carbazole: A Comparative Guide to Standard Host Materials in OLEDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the performance of 10-Bromo-7H-benzo[c]carbazole as a host material in Organic Light-Emitting Diodes (OLEDs). Due to the limited availability of public, head-to-head experimental data for this compound, this document serves as a template, presenting illustrative data based on closely related carbazole derivatives to demonstrate a benchmarking methodology. The data for the standard host material, mCBP, is derived from published research.[1] Researchers are encouraged to replace the placeholder data with their own experimental results to accurately assess the potential of this compound.
Data Presentation: A Comparative Overview
The performance of a host material is critical to the overall efficiency and longevity of an OLED device. The following table summarizes key performance metrics for a hypothetical OLED device using this compound as the host, benchmarked against a device utilizing the standard host material mCBP.
| Performance Metric | This compound (Illustrative Data) | mCBP (Published Data)[1] |
| Emitter | Ir(ppy)₃ | Ir(ppy)₃ |
| Current Efficiency (cd/A) | ~65 | ~58 |
| Power Efficiency (lm/W) | ~55 | ~45 |
| External Quantum Efficiency (%) | ~22 | ~19 |
| Turn-on Voltage (V) | ~3.2 | ~3.5 |
| Luminance Half-life (LT₅₀) at 1000 cd/m² (h) | >10,000 (Projected) | ~8,500 |
Disclaimer: The data for this compound is illustrative and intended to provide a target for experimental validation. Actual performance may vary.
Experimental Protocols
To ensure reproducible and comparable results, a standardized experimental protocol for the fabrication and characterization of OLED devices is essential.
Device Fabrication
A typical OLED device is fabricated on a pre-cleaned, patterned indium tin oxide (ITO) glass substrate. The organic layers and the metal cathode are deposited in a high-vacuum thermal evaporation system. The generic device structure used for this comparison is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Detailed Layer Specifications:
-
Substrate: Patterned ITO-coated glass (sheet resistance < 15 Ω/sq)
-
Hole Injection Layer (HIL): 10 nm of HAT-CN
-
Hole Transport Layer (HTL): 30 nm of NPB
-
Emissive Layer (EML): 20 nm of the host material (this compound or mCBP) doped with 10 wt% of the green phosphorescent emitter Ir(ppy)₃.
-
Electron Transport Layer (ETL): 40 nm of TPBi
-
Electron Injection Layer (EIL): 1 nm of LiF
-
Cathode: 100 nm of Al
Device Characterization
The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a programmable voltage-current source and a spectroradiometer. The electroluminescence (EL) spectra are also recorded with the spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum. The operational lifetime of the devices is tested by subjecting them to a constant DC current density at room temperature and monitoring the luminance decay over time.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the fabrication and testing of the OLED devices as described in the experimental protocol.
Caption: A flowchart illustrating the key steps in OLED fabrication and characterization.
Logical Relationships in Host Material Selection
The selection of a host material is a critical decision in OLED design, with several interconnected factors influencing device performance. The following diagram illustrates these relationships.
Caption: Key material properties influencing OLED performance for host material selection.
References
A Comparative Electrochemical Analysis of Substituted versus Unsubstituted Benzo[c]carbazoles
An in-depth guide for researchers, scientists, and drug development professionals on the electrochemical behavior of the benzo[c]carbazole scaffold, highlighting the influence of substituent modifications on its redox properties. This guide provides a comparative analysis of key electrochemical parameters, detailed experimental protocols, and a visual representation of the analytical workflow.
The benzo[c]carbazole core, a privileged scaffold in medicinal chemistry and materials science, exhibits rich electrochemical behavior that is highly tunable through strategic substitution. Understanding the impact of various functional groups on the redox properties of this heterocyclic system is crucial for the rational design of novel drug candidates and advanced electronic materials. This guide offers a comparative overview of the electrochemical characteristics of substituted and unsubstituted benzo[c]carbazoles, supported by experimental data.
Quantitative Electrochemical Comparison
The introduction of substituents onto the benzo[c]carbazole framework significantly modulates its electronic properties, including oxidation and reduction potentials, which in turn affects the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These parameters are critical in determining the electron-donating or -accepting nature of the molecule, its stability, and its potential for engaging in charge-transfer processes.
Below is a summary of key electrochemical data for a selection of substituted 7H-benzo[c]carbazol-10-ol derivatives compared to a non-fused carbazole analog. The data illustrates the influence of both the fused benzene ring and various substituents on the redox potentials.
| Compound | Substitution Pattern | Oxidation Potential (Eox) vs. SCE (V) | Reduction Potential (Ered) vs. SCE (V) | HOMO Level (eV) | LUMO Level (eV) | Data Source |
| Unsubstituted Carbazole (analog) | - | ~1.1-1.3 | - | - | - | [1] |
| 7H-benzo[c]carbazol-10-ol Derivatives | ||||||
| Compound 3a | 7-(4-methoxyphenyl) | - | -2.31 | - | - | [2] |
| Compound 3b | 7-(4-(trifluoromethyl)phenyl) | - | -2.37 | - | - | [2] |
| Compound 3c | 7-(naphthalen-2-yl) | - | -2.33 | - | - | [2] |
| Non-fused analog comparison | Fused benzene ring effect | Decreased by 0.15-0.25 V | Increased by 0.3-0.5 V | - | - | [2] |
Note: Direct, side-by-side experimental data for a comprehensive series of substituted benzo[c]carbazoles against the unsubstituted parent compound is limited in publicly available literature. The data presented is a synthesis from available sources and DFT calculations. The HOMO and LUMO levels are often estimated from the onset potentials of oxidation and reduction, respectively.
The Influence of Substituents on Electrochemical Behavior
The electrochemical properties of benzo[c]carbazoles are profoundly influenced by the nature and position of substituents. The fusion of an additional benzene ring to the carbazole core, forming the benzo[c]carbazole scaffold, extends the π-conjugated system. This extension generally leads to a decrease in the oxidation potential and an increase in the reduction potential compared to the parent carbazole, indicating that the benzo[c]carbazole system is more easily oxidized and reduced.[2]
Electron-donating groups (EDGs) attached to the carbazole nitrogen or the aromatic rings further lower the oxidation potential, making the molecule a better electron donor. Conversely, electron-withdrawing groups (EWGs) increase the oxidation potential, rendering the molecule more resistant to oxidation. These modifications directly impact the HOMO and LUMO energy levels, a critical consideration in the design of materials for organic electronics and for understanding potential interactions with biological targets.[2]
Experimental Protocols
The primary technique for investigating the electrochemical behavior of benzo[c]carbazole derivatives is Cyclic Voltammetry (CV) .
Detailed Experimental Protocol for Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of substituted and unsubstituted benzo[c]carbazoles and to estimate their HOMO and LUMO energy levels.
Materials and Equipment:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum (Pt) wire or foil.
-
Electrochemical Cell: A three-electrode cell with compartments for each electrode.
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.
-
Solvent: Anhydrous, high-purity solvent such as acetonitrile (MeCN) or dichloromethane (DCM).
-
Supporting Electrolyte: A salt to ensure conductivity, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).
-
Analyte: The substituted or unsubstituted benzo[c]carbazole derivative at a concentration of approximately 1 mM.
-
Internal Standard (optional but recommended): Ferrocene/ferrocenium (Fc/Fc+) couple for accurate potential referencing.
-
Inert Gas: High-purity nitrogen or argon for deaeration of the solution.
Procedure:
-
Electrode Preparation:
-
Polish the working electrode surface with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Dissolve the benzo[c]carbazole analyte in the electrolyte solution to a final concentration of ~1 mM.
-
Purge the solution with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Record a background CV of the electrolyte solution to establish the potential window and identify any impurities.
-
Introduce the analyte solution into the cell.
-
Perform cyclic voltammetry by scanning the potential from an initial value (where no faradaic current flows) towards the oxidation or reduction potential of the analyte, and then reversing the scan back to the initial potential.
-
Typical scan rates range from 50 to 200 mV/s.[3]
-
-
Data Analysis:
-
Determine the half-wave potentials (E1/2) for reversible or quasi-reversible processes, which are calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E1/2 = (Epa + Epc) / 2.
-
For irreversible processes, the peak potential (Ep) is reported.
-
If ferrocene is used as an internal standard, all potentials should be referenced to the Fc/Fc+ couple.
-
The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eox_onset) and reduction (Ered_onset) potentials using the following empirical equations (referenced to the Fc/Fc+ couple, which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level):
-
EHOMO (eV) = -[Eox_onset (vs Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Ered_onset (vs Fc/Fc+) + 4.8]
-
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the electrochemical comparison of substituted versus unsubstituted benzo[c]carbazoles.
Caption: Workflow for the electrochemical comparison of benzo[c]carbazoles.
This guide provides a foundational understanding of the electrochemical properties of substituted and unsubstituted benzo[c]carbazoles. The presented data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the informed design and development of novel compounds with tailored redox characteristics.
References
Assessing the Performance of 10-Bromo-7H-benzo[c]carbazole in Different Device Architectures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 10-Bromo-7H-benzo[c]carbazole, a promising organic semiconductor, for its potential applications in various electronic device architectures. Due to its notable thermal stability and advantageous photophysical properties, this compound is a compelling candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] This document outlines its potential performance in comparison to other materials and provides detailed experimental protocols for its evaluation.
Overview of this compound
This compound is a derivative of carbazole, a well-known electron-rich aromatic heterocycle. The fusion of a benzene ring to the carbazole core in the [c] position extends the π-conjugation, influencing its electronic and optical properties. The presence of a bromine atom offers a site for further functionalization, allowing for the tuning of its properties for specific applications.[2] Benzo[c]carbazole derivatives have been recognized for their potential to enhance charge transport and improve the efficiency of electronic devices.[1][3]
Performance in Organic Light-Emitting Diode (OLED) Architectures
While specific performance data for this compound in OLEDs is not extensively reported in publicly available literature, its carbazole backbone suggests its potential utility in several key roles within an OLED device stack. Carbazole-based materials are widely used as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy, and as hole-transporting materials.
Potential as a Host Material
A high triplet energy is crucial for host materials in PhOLEDs to ensure efficient energy transfer to the phosphorescent dopant. The rigid and planar structure of the benzo[c]carbazole core is expected to contribute to a high triplet energy.
Table 1: Comparison of this compound (projected) with Common Host Materials
| Material | Role | Triplet Energy (eV) | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Device Efficiency (External Quantum Efficiency, EQE) (%) |
| This compound | Host | Projected > 2.8 | Not Reported | Not Reported | To be determined |
| mCP | Host | 2.9 | -5.9 | -2.4 | ~15-20 (Blue PhOLEDs) |
| CBP | Host | 2.6 | -5.9 | -2.8 | ~10-15 (Green PhOLEDs) |
| TCTA | Hole Transport/Host | 2.8 | -5.7 | -2.4 | ~15-20 (Blue PhOLEDs) |
Note: The values for this compound are projected based on the general properties of carbazole derivatives and require experimental verification.
Potential as a Hole Transport Layer (HTL)
The electron-rich nature of the carbazole moiety suggests that this compound could facilitate efficient hole injection and transport from the anode to the emissive layer.
Table 2: Comparison of this compound (projected) with Common Hole Transport Materials
| Material | Role | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Glass Transition Temperature (Tg) (°C) |
| This compound | HTL | To be determined | Not Reported | Not Reported |
| NPB | HTL | 10⁻⁴ - 10⁻³ | -5.4 | 96 |
| TPD | HTL | 10⁻³ - 10⁻² | -5.3 | 60 |
| Spiro-OMeTAD | HTL | 10⁻⁴ - 10⁻³ | -5.1 | 121 |
Note: The values for this compound are yet to be experimentally determined.
Performance in Organic Photovoltaic (OPV) and Perovskite Solar Cell Architectures
In the context of solar cells, carbazole derivatives are often employed as hole-transporting materials (HTMs) in both organic photovoltaics and perovskite solar cells, contributing to efficient charge extraction and transport.
Table 3: Comparison of this compound (projected) with Common Hole Transport Materials in Perovskite Solar Cells
| Material | Role | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| This compound | HTM | To be determined | To be determined | To be determined | To be determined |
| Spiro-OMeTAD | HTM | > 25 | ~1.15 | ~25 | > 0.80 |
| PTAA | HTM | > 24 | ~1.12 | ~24 | > 0.78 |
| P3HT | HTM | ~20 | ~1.05 | ~23 | ~0.70 |
Note: The performance of perovskite solar cells is highly dependent on the perovskite composition and overall device architecture. The values for this compound need to be experimentally validated.
Experimental Protocols
To facilitate the evaluation of this compound, the following detailed experimental protocols for the fabrication and characterization of OLEDs and perovskite solar cells are provided.
OLED Fabrication Protocol (Vacuum Thermal Evaporation)
-
Substrate Cleaning:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
A hole injection layer (HIL), for example, 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN), is deposited.
-
A hole transport layer (HTL), for example, 40 nm of N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB), is then deposited.
-
The emissive layer (EML) is co-evaporated. For a host-guest system, this compound (as host) and a phosphorescent dopant (e.g., 6-8% of tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] for green emission) are deposited to a thickness of 30 nm.
-
An electron transport layer (ETL), for example, 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃), is deposited.
-
-
Cathode Deposition:
-
A thin (1 nm) layer of lithium fluoride (LiF) is deposited as an electron injection layer.
-
A 100 nm thick layer of aluminum (Al) is deposited as the cathode.
-
-
Encapsulation:
-
The completed devices are encapsulated using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Perovskite Solar Cell Fabrication Protocol (p-i-n Architecture)
-
Substrate and HTL Preparation:
-
ITO-coated glass substrates are cleaned as described for OLEDs.
-
A solution of this compound in a suitable solvent (e.g., chlorobenzene) with additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) is prepared.
-
The solution is spin-coated onto the ITO substrate to form the hole transport layer (HTL).
-
-
Perovskite Layer Deposition:
-
A precursor solution for the perovskite absorber layer (e.g., a mixture of formamidinium iodide (FAI) and lead iodide (PbI₂) in a DMF:DMSO solvent) is prepared.
-
The perovskite solution is spin-coated onto the HTL in a nitrogen-filled glovebox.
-
An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce uniform crystallization.
-
The film is then annealed at a specific temperature (e.g., 100-150 °C) to form the crystalline perovskite layer.
-
-
Electron Transport and Electrode Layers:
-
An electron transport layer (ETL), such as a solution of [4][4]-phenyl-C₆₁-butyric acid methyl ester (PCBM), is spin-coated on top of the perovskite layer.
-
A buffer layer, such as bathocuproine (BCP), may be deposited on top of the ETL.
-
Finally, a metal electrode (e.g., 100 nm of silver or copper) is deposited by thermal evaporation.
-
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics (OLEDs): The device is driven by a source meter, and the current density and luminance are measured simultaneously using a calibrated photodiode. Key parameters to be extracted include turn-on voltage, maximum luminance, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
Electroluminescence (EL) Spectrum (OLEDs): The emitted light from the OLED is collected by a spectroradiometer to determine the emission peak and color coordinates (CIE 1931).
-
Current Density-Voltage (J-V) Characteristics (Solar Cells): The solar cell is measured under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator. Key parameters to be extracted are open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE) (Solar Cells): The EQE (or incident photon-to-current conversion efficiency, IPCE) is measured using a dedicated system with a xenon lamp, a monochromator, and a lock-in amplifier to determine the cell's efficiency at converting photons of different wavelengths into electrical current.
Visualizations
The following diagrams illustrate key concepts in the evaluation of this compound in electronic devices.
References
Comparative Stability Analysis of 10-Bromo-7H-benzo[c]carbazole-Based Devices in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
The stability and operational lifetime of organic electronic devices are critical parameters for their commercial viability and research applications. Among the various classes of materials utilized in these devices, carbazole derivatives have garnered significant attention due to their excellent thermal and morphological stability, as well as their favorable charge transport properties. This guide provides a comparative analysis of the stability of devices based on 10-Bromo-7H-benzo[c]carbazole, a promising material for organic light-emitting diodes (OLEDs) and other organic electronic applications. The comparison is made with commonly used host materials and other carbazole derivatives, supported by available experimental data and detailed methodologies.
Performance Comparison of Host Materials in Blue OLEDs
The operational lifetime of an OLED is a key indicator of its stability. While direct, comprehensive comparative studies on this compound are limited in publicly available literature, we can infer its potential performance by examining related benzo[c]carbazole derivatives and the broader class of carbazole-based host materials. The following table summarizes the stability performance of various carbazole derivatives in blue phosphorescent OLEDs (PhOLEDs), providing a benchmark for comparison.
| Host Material Class | Specific Compound/Device Structure | Emitter | Initial Luminance (cd/m²) | LT50 (hours) | Key Findings & Citation |
| Benzo[c]carbazole Derivatives | Isomeric Fused Benzocarbazole (NIDPA-2) | Blue Fluorescent Emitter | >60,000 (Max Luminance) | Longer lifetime than NIDPA-1 isomer | Fusion position on the benzo[c]carbazole core influences device lifetime. |
| Carbazole-Dibenzofuran Hybrids | 26CzDBF:mSiTrz | Ir(cb)3 (deep blue) | 100 | 1400 | Asymmetric substitution of carbazole on dibenzofuran enhances device lifetime compared to symmetric substitution (800h for 28CzDBF). |
| Bicarbazole-Triazine Hybrids | p-type/n-type mixed host | Blue Phosphorescent Emitter | 500 | 51 | A mixed-host architecture can improve charge balance and operational lifetime. |
| Carbazole/Fluorene Hybrids | mDCzPF | PtNON (blue) | 5000 | - (EQE of 13.3% at this brightness) | "M"-type linkage in carbazole/fluorene hybrids shows a 10-fold lifetime improvement over "V"-type linkage in red PhOLEDs. |
| Standard Host Materials (for reference) | CBP (4,4′-N,N′-dicarbazole-biphenyl) | Pt-based phosphor | 10 mA/cm² | >10,000,000 (projected) | CBP is a well-established host material known for enabling very long device lifetimes in phosphorescent OLEDs.[1] |
| Standard Host Materials (for reference) | mCP (1,3-bis(N-carbazolyl)benzene) | DSiCzTrz (HEIC) | 500 | ~115 | mCP is another common host, and its stability can be significantly enhanced in mixed host systems. |
Experimental Protocols for Stability Assessment
The stability of OLEDs is typically evaluated through accelerated lifetime testing under constant current or constant voltage conditions. The following outlines a general experimental protocol for such measurements.
Device Fabrication
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to enhance the work function and remove organic residues.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). For the emissive layer, the host material (e.g., this compound) is co-deposited with a phosphorescent or fluorescent dopant from separate sources. The deposition rates and layer thicknesses are monitored in situ using quartz crystal microbalances.
-
Cathode Deposition: A metal cathode, commonly a bilayer of LiF and Al, is then deposited on top of the organic stack without breaking the vacuum.
-
Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the devices are encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
Lifetime Measurement
-
Instrumentation: The lifetime measurement is conducted using a dedicated OLED lifetime testing system. This system typically consists of a source measure unit (SMU) to apply a constant current, a photodiode or a spectrometer to measure the luminance, and a temperature-controlled chamber.
-
Testing Conditions: The device is driven at a constant DC current density (e.g., 10 mA/cm², 50 mA/cm², or 100 mA/cm²) to achieve a specific initial luminance (e.g., 1000 cd/m²). The luminance and voltage are continuously monitored as a function of time.
-
Data Acquisition: The luminance decay is recorded until it reaches a certain percentage of its initial value, typically 50% (LT50), 80% (LT80), or 95% (LT95). The change in driving voltage required to maintain the constant current is also recorded, as an increase in voltage can indicate material degradation.
-
Accelerated Testing: To expedite the measurement process, testing is often performed at higher initial luminances or elevated temperatures. The lifetime at lower, operational luminances can then be extrapolated using established acceleration models, such as the inverse power law or the Arrhenius model.
Visualizing Experimental Workflows and Device Architecture
To better illustrate the processes and structures involved in the stability analysis of this compound-based devices, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for OLED stability testing.
Caption: OLED device architecture.
Degradation Pathways
The degradation of carbazole-based materials in OLEDs can occur through several mechanisms, which ultimately lead to a decrease in luminance and an increase in operating voltage. Understanding these pathways is crucial for designing more stable materials and device architectures.
-
Exciton-Polaron Annihilation: In the emissive layer, excitons can interact with charge carriers (polarons), leading to non-radiative decay and the formation of unstable molecular species. This process is a significant contributor to the degradation of the host material.
-
Chemical Instability: The inherent chemical stability of the organic materials is critical. Weak chemical bonds within the molecule can be broken under the influence of high energy excitons or electrical stress, leading to the formation of non-emissive species or charge traps. The C-N bond in some carbazole derivatives has been identified as a potential site for dissociation, particularly in the anionic state.
-
Morphological Changes: Over time and under operation, the morphology of the amorphous organic thin films can change. Crystallization or aggregation of molecules can lead to the formation of grain boundaries that act as quenching sites for excitons and impede charge transport.
-
Interfacial Degradation: The interfaces between different organic layers or between the organic layers and the electrodes can also be a source of degradation. Mismatched energy levels can lead to charge accumulation and subsequent degradation at the interface.
Conclusion
This compound belongs to a class of materials with high thermal stability, which is a prerequisite for long-lived organic electronic devices. While direct comparative stability data for this specific compound is not extensively available, studies on related benzo[c]carbazole and other carbazole derivatives demonstrate that this family of materials holds significant promise for achieving stable, high-performance devices. The stability of these devices is not only dependent on the intrinsic properties of the host material but is also heavily influenced by the device architecture, the choice of dopant, and the charge balance within the emissive layer. Further research focusing on the targeted synthesis and device engineering of this compound and its derivatives is warranted to fully elucidate their potential for stable and efficient organic electronic applications. The experimental protocols and degradation pathways outlined in this guide provide a framework for the systematic evaluation and improvement of these promising materials.
References
Validating the Triplet Energy of 10-Bromo-7H-benzo[c]carbazole for TADF Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient Thermally Activated Delayed Fluorescence (TADF) materials is a cornerstone of next-generation Organic Light-Emitting Diodes (OLEDs). A critical parameter governing the performance of TADF emitters is the energy of their lowest triplet state (T₁). This guide provides a comprehensive validation of the triplet energy of 10-Bromo-7H-benzo[c]carbazole, a promising candidate for TADF applications, by comparing its estimated triplet energy with that of established TADF materials. This analysis is supported by a detailed experimental protocol for triplet energy determination.
Comparative Analysis of Triplet Energies
The triplet energy of a material is a crucial factor in TADF applications. For efficient reverse intersystem crossing (RISC), the process that converts non-emissive triplet excitons to emissive singlet excitons, the energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔEST) must be minimal, typically less than 0.2 eV. Therefore, a precise understanding of the T₁ energy is paramount for designing high-performance TADF devices.
From this, the triplet energy (ET) of 7H-Benzo[c]carbazole can be calculated using the following equation:
ET (eV) = 1240 / λphos(0-0) (nm)
ET (eV) = 1240 / 555 nm ≈ 2.23 eV
The introduction of a bromine atom at the 10-position is expected to have a minor effect on the triplet energy. Halogen substitution in carbazole derivatives can lead to a slight red-shift (a decrease in energy) of the phosphorescence spectrum due to the heavy atom effect, which can enhance spin-orbit coupling but typically does not drastically alter the triplet energy level itself.
The following table summarizes the estimated triplet energy of this compound and compares it with the experimentally determined triplet energies of several well-established TADF emitters.
| Compound | Triplet Energy (ET) [eV] | Reference Compound |
| This compound (Estimated) | ~2.23 | Based on 7H-Benzo[c]carbazole phosphorescence at 77K |
| 4CzIPN | 2.44 | 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene |
| DMAC-DPS | 2.57 | Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone |
| DACT-II | 2.41 | 9,9',9''-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) |
Experimental Protocol for Triplet Energy Determination
A reliable determination of the triplet energy is crucial for the evaluation of new TADF materials. The most common and direct method is through the analysis of the phosphorescence spectrum of the material at low temperature.
Objective:
To experimentally determine the lowest triplet state energy (ET) of a given organic compound by measuring its phosphorescence spectrum at 77 K.
Materials and Equipment:
-
Sample of the organic compound (e.g., this compound)
-
High-purity solvent (e.g., 2-methyltetrahydrofuran (2-MeTHF), which forms a clear glass at low temperatures)
-
Quartz sample tube
-
Liquid nitrogen Dewar
-
Spectrofluorometer with a phosphorescence measurement mode
-
Pulsed excitation source (e.g., Xenon flash lamp or a pulsed laser)
-
Gated detector (e.g., a photomultiplier tube with a gated electronic system)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the compound in the chosen solvent to prepare a dilute solution (typically 10-5 to 10-6 M) to avoid aggregation.
-
Transfer the solution to a quartz sample tube.
-
Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which is an efficient quencher of triplet states.
-
-
Low-Temperature Measurement:
-
Carefully place the quartz tube containing the sample into a liquid nitrogen Dewar filled with liquid nitrogen (77 K).
-
Mount the Dewar in the sample compartment of the spectrofluorometer.
-
-
Phosphorescence Spectrum Acquisition:
-
Set the excitation wavelength to a value where the compound exhibits strong absorption.
-
Configure the spectrofluorometer for phosphorescence measurement. This typically involves using a pulsed excitation source and a gated detector.
-
The gate delay is a critical parameter. It should be set to a time after the excitation pulse has ceased, allowing the short-lived fluorescence to decay completely, so that only the long-lived phosphorescence is detected. The gate width determines the time window during which the phosphorescence is collected.
-
Scan the emission monochromator over the desired wavelength range to record the phosphorescence spectrum.
-
-
Data Analysis:
-
Identify the highest-energy peak (shortest wavelength) in the phosphorescence spectrum. This peak corresponds to the 0-0 transition (T₁ → S₀).
-
Calculate the triplet energy (ET) in electron volts (eV) using the wavelength of the 0-0 transition (λphos(0-0)) in nanometers (nm) with the formula: ET (eV) = 1240 / λphos(0-0) (nm).
-
TADF Mechanism and Triplet Energy Validation Workflow
The following diagrams illustrate the fundamental mechanism of Thermally Activated Delayed Fluorescence and the logical workflow for validating the triplet energy of a candidate molecule.
Caption: The Jablonski diagram illustrating the TADF mechanism.
Caption: Workflow for validating the triplet energy of a TADF candidate.
Conclusion
The estimated triplet energy of approximately 2.23 eV for this compound, based on the phosphorescence of its parent compound, places it in a suitable range for consideration as a component in TADF systems, particularly as a host material or as a building block for emitters. While its triplet energy is lower than some of the benchmark high-performance blue TADF emitters, it is sufficiently high to host many green and red TADF emitters. The detailed experimental protocol provided herein offers a standardized method for the precise determination of this crucial parameter, enabling researchers to rigorously evaluate and compare novel TADF materials for advanced OLED applications. Further experimental investigation into the specific photophysical properties of this compound is warranted to fully elucidate its potential in the field of organic electronics.
References
Unraveling the Structure-Property Puzzle: A Comparative Guide to 10-Bromo-7H-benzo[c]carbazole Isomers
A comprehensive analysis of the positional isomers of 10-Bromo-7H-benzo[c]carbazole reveals the critical role of substituent placement in dictating their physicochemical properties. This guide provides a comparative overview of the synthesis, photophysical, electrochemical, and thermal characteristics of these isomers, offering valuable insights for researchers and professionals in materials science and drug development.
The 7H-benzo[c]carbazole core is a privileged scaffold in organic electronics and medicinal chemistry, prized for its rigid, planar structure and excellent charge-transporting capabilities. The introduction of a bromine atom onto this framework offers a versatile handle for further functionalization through cross-coupling reactions, enabling the fine-tuning of molecular properties for specific applications, such as in organic light-emitting diodes (OLEDs) and as pharmaceutical intermediates. However, the precise positioning of the bromine substituent on the benzo[c]carbazole skeleton can significantly impact the molecule's electronic structure and, consequently, its performance.
This guide synthesizes available data on four key positional isomers: 8-Bromo-, 9-Bromo-, 10-Bromo-, and 11-Bromo-7H-benzo[c]carbazole, to elucidate their structure-property relationships. While a direct, side-by-side comparative study of all isomers is not extensively documented in the current literature, this guide collates available data from various sources to provide a valuable comparative resource.
Comparative Data of this compound Isomers
A clear understanding of the distinct properties of each isomer is crucial for their targeted application. The following tables summarize the available physical, photophysical, electrochemical, and thermal data for the different this compound isomers. It is important to note that comprehensive experimental data for all isomers is not consistently available across the scientific literature.
Table 1: Physical Properties of this compound Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 8-Bromo-7H-benzo[c]carbazole | 1686099-80-8 | C₁₆H₁₀BrN | 296.17 | Data Not Available |
| 9-Bromo-7H-benzo[c]carbazole | 1357572-66-7 | C₁₆H₁₀BrN | 296.17 | Data Not Available |
| This compound | 1698-16-4 | C₁₆H₁₀BrN | 296.17 | 131-133[1] |
| 11-Bromo-7H-benzo[c]carbazole | Data Not Available | C₁₆H₁₀BrN | 296.17 | Data Not Available |
Table 2: Photophysical Properties of this compound Isomers
| Isomer | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Solvent |
| 8-Bromo-7H-benzo[c]carbazole | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 9-Bromo-7H-benzo[c]carbazole | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 11-Bromo-7H-benzo[c]carbazole | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: Electrochemical Properties of this compound Isomers
| Isomer | Oxidation Potential (E_ox, V) | Reduction Potential (E_red, V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| 8-Bromo-7H-benzo[c]carbazole | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 9-Bromo-7H-benzo[c]carbazole | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 11-Bromo-7H-benzo[c]carbazole | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 4: Thermal Properties of this compound Isomers
| Isomer | Decomposition Temperature (T_d, °C) | Glass Transition Temperature (T_g, °C) |
| 8-Bromo-7H-benzo[c]carbazole | Data Not Available | Data Not Available |
| 9-Bromo-7H-benzo[c]carbazole | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available |
| 11-Bromo-7H-benzo[c]carbazole | Data Not Available | Data Not Available |
Experimental Protocols
The characterization of this compound isomers relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of Bromo-7H-benzo[c]carbazole Isomers
A general approach to synthesizing various bromo-7H-benzo[c]carbazole isomers involves the bromination of the parent 7H-benzo[c]carbazole. The regioselectivity of the bromination can be influenced by the choice of brominating agent and reaction conditions. A typical procedure is as follows:
-
Dissolution: Dissolve 7H-benzo[c]carbazole in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.
-
Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The molar equivalents of the brominating agent can be adjusted to control the degree of bromination.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the desired isomer. The separation of isomers may require careful optimization of the chromatographic conditions.
Photophysical Characterization (UV-Vis and Fluorescence Spectroscopy)
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the purified isomers in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or tetrahydrofuran).
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 250–500 nm.
-
Fluorescence Spectroscopy: Measure the fluorescence emission and excitation spectra using a spectrofluorometer. Excite the sample at its lowest energy absorption maximum to record the emission spectrum. To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference.
Electrochemical Characterization (Cyclic Voltammetry)
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a dry, degassed solvent (e.g., dichloromethane or acetonitrile).
-
Three-Electrode Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Measurement: Dissolve the bromo-7H-benzo[c]carbazole isomer in the electrolyte solution. Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential calibration.
Thermal Characterization (Thermogravimetric Analysis)
-
Sample Preparation: Place a small amount of the purified sample (typically 5-10 mg) in an alumina or platinum pan.
-
Measurement: Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) using a thermogravimetric analyzer.
-
Data Analysis: The decomposition temperature (T_d) is typically determined as the temperature at which 5% weight loss occurs.
Visualizing Structure-Property Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and processes discussed in this guide.
Figure 1: Logical diagram illustrating the influence of the bromine substituent's position on the key properties of the 7H-benzo[c]carbazole core.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 10-Bromo-7H-benzo[c]carbazole
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 10-Bromo-7H-benzo[c]carbazole, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that causes skin irritation and serious eye irritation[1]. Therefore, strict adherence to recommended PPE is mandatory to prevent exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles. Use safety goggles with side protection. |
| Face Shield | Recommended when there is a significant risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-resistant gloves | Wear suitable gloves tested according to EN 374. Nitrile or neoprene gloves are appropriate choices. Inspect gloves for any signs of degradation or puncture before each use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to protect against skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator with a particulate filter (P1) if ventilation is inadequate or when handling powders to avoid dust inhalation, especially during weighing or transfer operations[2]. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to minimize risk and ensure a safe laboratory environment.
-
Preparation :
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before introducing this compound to the workspace.
-
-
Handling :
-
Don the appropriate PPE as detailed in the table above.
-
Avoid the formation and inhalation of dust and aerosols[2]. When weighing the solid compound, do so within the fume hood or a ventilated balance enclosure.
-
Keep containers of this compound tightly closed when not in use.
-
Avoid all direct contact with skin, eyes, and clothing.
-
-
Post-Handling :
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Remove and properly dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Emergency and First Aid Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| If on Skin | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention[1]. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor[1]. |
| If Inhaled | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All solid waste contaminated with this compound, including used gloves, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled hazardous liquid hazardous waste container.
-
-
Disposal Procedure :
-
Dispose of all waste containing this compound as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or water systems[3].
-
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
